(S,R,S)-AHPC-propargyl
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O5S/c1-6-11-36-15-22(33)30-24(27(3,4)5)26(35)31-14-20(32)12-21(31)25(34)28-13-18-7-9-19(10-8-18)23-17(2)29-16-37-23/h1,7-10,16,20-21,24,32H,11-15H2,2-5H3,(H,28,34)(H,30,33)/t20-,21+,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJHKPQUMUDIQJ-ZFGGDYGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCC#C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCC#C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of (S,R,S)-AHPC-propargyl
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC-propargyl , a derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand (S,R,S)-AHPC, serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Its mechanism of action is centered on its ability to be incorporated into these heterobifunctional molecules, which are designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest. The propargyl group provides a reactive handle for "click chemistry," enabling its efficient conjugation to a ligand targeting a specific protein, thereby forming a PROTAC.[1][2]
This guide provides a comprehensive overview of the mechanism of action of this compound-containing PROTACs, including detailed experimental protocols and data presentation to facilitate research and development in the field of targeted protein degradation.
Core Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental role of this compound is to function as the VHL-recruiting moiety within a PROTAC. The overall mechanism of action of a PROTAC synthesized using this building block can be delineated into the following key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the VHL E3 ubiquitin ligase via its (S,R,S)-AHPC headgroup and to the target protein of interest (POI) through its other ligand. This results in the formation of a transient ternary complex (POI-PROTAC-VHL). The efficiency of ternary complex formation is a critical determinant of the PROTAC's degradation efficacy.
-
Ubiquitination of the Target Protein : Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process results in the polyubiquitination of the target protein.
-
Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome recognizes, unfolds, and degrades the polyubiquitinated POI into small peptides.
-
Catalytic Cycle : After the degradation of the POI, the PROTAC molecule is released and can engage another POI and VHL molecule, initiating another round of degradation. This catalytic nature allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
Signaling Pathway
The signaling pathway initiated by a this compound-based PROTAC is a redirection of the natural ubiquitin-proteasome system. The following diagram illustrates this process:
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data
| Parameter | Description | Typical Assay | Representative Value |
| VHL Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the VHL E3 ligase. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | 10 - 500 nM |
| Target Protein Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the protein of interest. | ITC, SPR | 1 - 1000 nM |
| Ternary Complex Formation (α) | The cooperativity of the formation of the POI-PROTAC-VHL ternary complex. α > 1 indicates positive cooperativity. | ITC, SPR, AlphaScreen | 1 - 100 |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein in cells. | Western Blot, In-Cell Western, Mass Spectrometry | 1 - 100 nM |
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | Western Blot, In-Cell Western, Mass Spectrometry | > 80% |
Experimental Protocols
Synthesis of a PROTAC using this compound via Click Chemistry
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound with an azide-functionalized ligand for a protein of interest.[2]
Caption: Workflow for PROTAC synthesis via click chemistry.
Materials:
-
This compound
-
Azide-functionalized ligand for the protein of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of DMSO and tBuOH)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the azide-functionalized POI ligand and this compound in the chosen solvent system.
-
Add an aqueous solution of CuSO4.
-
Initiate the reaction by adding an aqueous solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture and purify the resulting PROTAC by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC product.
Ternary Complex Formation Assay (AlphaScreen)
This protocol outlines a method to assess the formation of the POI-PROTAC-VHL ternary complex using AlphaScreen technology.[2]
Materials:
-
His-tagged POI
-
GST-tagged VHL-ElonginB-ElonginC (VBC) complex
-
PROTAC molecule
-
Nickel Chelate Donor Beads
-
Anti-GST Acceptor Beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
Procedure:
-
Add the His-tagged POI, GST-tagged VBC, and varying concentrations of the PROTAC to a 384-well plate.
-
Incubate at room temperature for 1 hour.
-
Add the Nickel Chelate Donor Beads and Anti-GST Acceptor Beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader.
-
A bell-shaped curve is expected, with the peak indicating the optimal concentration for ternary complex formation.
Cellular Protein Degradation Assay (Western Blot)
This protocol describes the use of Western blotting to quantify the degradation of the target protein in cells treated with the PROTAC.
Caption: Workflow for Western blot analysis of protein degradation.
Materials:
-
Cell line expressing the POI
-
PROTAC molecule
-
Cell lysis buffer with protease inhibitors
-
Primary antibodies (against POI and a loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the data to determine the DC50 and Dmax values.
Conclusion
This compound is a valuable chemical tool for the synthesis of VHL-recruiting PROTACs. Its mechanism of action is intrinsically linked to the broader mechanism of the resulting PROTAC, which leverages the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. A thorough understanding of this mechanism, coupled with robust experimental validation as outlined in this guide, is essential for the successful development of novel protein-degrading therapeutics.
References
An In-depth Technical Guide on the Role of (S,R,S)-AHPC-propargyl in Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, enabling the elimination of disease-causing proteins previously considered "undruggable."[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that hijack the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[3][4][5] A critical component of any PROTAC is its E3 ubiquitin ligase ligand. (S,R,S)-AHPC-propargyl, also known as VH032-propargyl, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely recruited E3 ligases in PROTAC development.[6][7][8] Its defining feature is a terminal propargyl group, a versatile chemical handle that enables its incorporation into PROTACs via highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[6][7] This guide provides a comprehensive technical overview of this compound's mechanism of action, its central role in the synthesis of VHL-recruiting PROTACs, and the experimental workflows used to validate these powerful molecules.
The Mechanism of this compound in PROTAC-Mediated Degradation
The fundamental role of this compound is to serve as the VHL-binding warhead within a PROTAC molecule. The PROTAC's action unfolds through a catalytic cycle that results in the destruction of the target protein.
-
Ternary Complex Formation: A PROTAC molecule, incorporating the (S,R,S)-AHPC moiety, simultaneously binds to its target POI and the VHL E3 ligase. This brings the POI and the E3 ligase into close proximity, forming a key ternary complex (POI-PROTAC-VHL).[9] The stability and geometry of this complex are critical determinants of degradation efficiency.[4]
-
Ubiquitination of the Target Protein: The VHL E3 ligase complex, which includes components like Elongin B/C, Cullin 2, and Rbx1, is part of the UPS.[10][11][12] Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.[3][5][10]
-
Proteasomal Degradation: The attachment of a polyubiquitin chain marks the POI for recognition by the 26S proteasome, the cell's primary machinery for protein degradation.[3][2] The proteasome unfolds and degrades the tagged POI into small peptides.
-
Catalytic Cycle: After the POI is degraded, the PROTAC molecule is released and can recruit another molecule of the POI, initiating a new cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[3][5]
Quantitative Data for VHL-based PROTACs
The efficacy of a PROTAC is measured by its ability to induce degradation, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The underlying affinities of the PROTAC for its targets are also crucial. While specific data for PROTACs synthesized directly from this compound requires searching specific publications, data from PROTACs using the closely related (S,R,S)-AHPC scaffold are highly relevant.
| Compound/PROTAC | Target Protein | E3 Ligase Ligand Scaffold | Reported Activity | Cell Line |
| ARV-771 | BET Proteins | (S,R,S)-AHPC-Me | DC50 < 1 nM[13][14] | Castration-Resistant Prostate Cancer (CRPC) cells[13][14] |
| GMB-475 | BCR-ABL1 | (S,R,S)-AHPC | IC50 = 1.11 µM[13][15] | Ba/F3 cells[13][15] |
| ARD-266 | Androgen Receptor (AR) | VHL Ligand 8 (AHPC-based) | DC50 = 0.2-1 nM | LNCaP, VCaP, 22Rv1 Prostate Cancer cells |
| PROTAC 1 | SMARCA2/4 | VH032-cyclopropane-F | Partial degrader of SMARCA2 and SMARCA4 | Not Specified |
| VL285 | (VHL Ligand) | Not Applicable | IC50 = 0.34 µM (binding affinity for VHL)[13] | Not Applicable |
Experimental Protocols
The development of a PROTAC using this compound involves chemical synthesis followed by rigorous biological validation.
PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate this compound with an azide-functionalized linker attached to a POI ligand.[6][7]
Materials:
-
This compound
-
Azide-functionalized POI ligand-linker
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMSO/t-BuOH/H₂O mixture)
-
Purification supplies (e.g., HPLC)
Methodology:
-
Reaction Setup: Dissolve the azide-functionalized POI ligand-linker (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) and CuSO₄ (0.1 equivalents).
-
Initiation: Add the catalyst solution to the reaction mixture.
-
Incubation: Stir the reaction at room temperature. Monitor progress using LC-MS until the starting materials are consumed.
-
Purification: Upon completion, purify the crude product using reverse-phase HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies (specific for the POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the POI, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the results to calculate the DC50 value.
Ternary Complex Formation Assay (Time-Resolved FRET)
This biophysical assay measures the PROTAC-induced proximity between the POI and the E3 ligase.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged VHL)
-
Fluorescently labeled antibodies (e.g., Anti-His-Terbium and Anti-GST-d2)
-
PROTAC at various concentrations
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Methodology:
-
Assay Setup: In a microplate, combine the purified POI, the E3 ligase complex, and the labeled antibodies with varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader. The signal is generated only when the Terbium-labeled antibody and the d2-labeled antibody are brought into close proximity by the formation of the ternary complex.
-
Data Analysis: An increase in the FRET signal indicates ternary complex formation. Plot the FRET signal against the PROTAC concentration to assess the efficiency and cooperativity of complex formation.
Experimental and Logical Workflows
The development of a potent and selective PROTAC is an iterative process involving design, synthesis, and biological evaluation.
The linker connecting the (S,R,S)-AHPC moiety to the POI ligand is not merely a spacer; its length, composition, and attachment points critically influence the PROTAC's properties and efficacy.[4]
Conclusion
This compound is a cornerstone chemical tool for the development of VHL-recruiting PROTACs. Its high affinity for the VHL E3 ligase and the synthetic tractability afforded by its propargyl group make it an invaluable asset for researchers in targeted protein degradation. By enabling the efficient creation of PROTAC libraries through click chemistry, it facilitates the extensive structure-activity relationship studies necessary to optimize ternary complex formation, cellular permeability, and ultimately, the potency and selectivity of the final degrader molecule. A thorough understanding of its role and the application of the detailed experimental workflows presented here are essential for the successful development of novel protein degraders for both research and therapeutic applications.
References
- 1. Solutions for Targeted Protein Degradation | Cell Signaling Technology [cellsignal.com]
- 2. excelra.com [excelra.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. tandfonline.com [tandfonline.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 11. academic.oup.com [academic.oup.com]
- 12. Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to VH032-propargyl as a VHL Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is its E3 ligase ligand, which recruits the cellular degradation machinery. VH032-propargyl is a widely utilized, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully hijacked E3 ligases in PROTAC development.[1][2][3]
This technical guide provides a comprehensive overview of VH032-propargyl, including its biochemical properties, its role in PROTAC synthesis, the underlying signaling pathways, and detailed experimental protocols for its characterization.
The von Hippel-Lindau (VHL) E3 Ligase Complex
The VHL protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^).[2] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of the Hypoxia-Inducible Factor (HIF-α), a key transcription factor in the cellular response to hypoxia.[4][5] This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-α, thus preventing its accumulation.[4][6] The VHL complex consists of VHL, Elongin B, Elongin C, Cullin-2, and Rbx1.[4][6] Mutations in the VHL gene can lead to VHL disease, a hereditary cancer syndrome, underscoring its importance as a tumor suppressor.[4][6]
VH032-propargyl: A Synthetic VHL Ligand
VH032-propargyl is a synthetic, small-molecule ligand designed to mimic the hydroxylated proline residue of HIF-α, allowing it to bind potently and selectively to the substrate-binding pocket of VHL.[7]
Chemical Properties:
-
Molecular Formula: C₂₇H₃₄N₄O₅S[8]
-
Molecular Weight: 526.65 g/mol [8]
-
Key Feature: The defining characteristic of VH032-propargyl is the terminal alkyne (propargyl) group. This functional group serves as a chemical handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][9] This allows for the efficient and modular covalent attachment of a linker, which is then connected to a ligand for a target protein of interest, forming a complete PROTAC molecule.[1][8][10]
Quantitative Binding Data
The affinity of VH032 and its derivatives for the VHL protein is a critical parameter for the efficacy of the resulting PROTAC. The dissociation constant (Kd) is a common measure of this affinity.
| Ligand | Binding Affinity (Kd) to VHL | Assay Method | Reference |
| VH032 | 185 nM | Not Specified | [7] |
| BODIPY FL VH032 | 3.01 nM | TR-FRET | [11] |
| BODIPY FL VH032 | 100.8 nM | FP | [11] |
Note: Data for the specific propargyl derivative is not always distinguished from the parent VH032 compound in literature. The values for VH032 are considered representative. TR-FRET and FP are Time-Resolved Fluorescence Energy Transfer and Fluorescence Polarization assays, respectively.
Role in PROTAC Synthesis and Mechanism of Action
VH032-propargyl is a foundational building block for constructing VHL-recruiting PROTACs. The synthesis strategy leverages the propargyl group for facile conjugation.
The modular nature of PROTAC synthesis using VH032-propargyl is a key advantage. The process generally involves three components: the VHL ligand (VH032-propargyl), a linker with a terminal azide group, and a ligand for the protein of interest (POI).
Caption: Workflow for VHL-based PROTAC synthesis via click chemistry.
Once synthesized, the PROTAC orchestrates a series of intracellular events leading to the degradation of the target protein.
-
Binary Complex Formation: The PROTAC enters the cell and its two ligand ends independently bind to VHL and the Protein of Interest (POI), forming two separate binary complexes.
-
Ternary Complex Formation: The key step is the formation of a stable ternary complex (VHL-PROTAC-POI), bringing the E3 ligase in close proximity to the target protein.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from an E2-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides. The PROTAC and VHL are released and can participate in further degradation cycles.
Caption: PROTAC mechanism from ternary complex to degradation.
Key Experimental Protocols
Characterizing the interaction between VH032-propargyl-based PROTACs, VHL, and the target protein is essential for development.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput biochemical assay to quantify the formation of the VHL-PROTAC-POI ternary complex.[12][13]
-
Objective: To measure the proximity between VHL and the POI induced by the PROTAC.
-
Principle: The assay uses two antibodies or tags, one for VHL and one for the POI, labeled with a FRET donor (e.g., Terbium) and an acceptor (e.g., BODIPY FL), respectively.[11] When the PROTAC brings VHL and the POI together, the donor and acceptor are in close proximity, allowing for energy transfer and the generation of a FRET signal.
-
Methodology:
-
Reagents: Purified VCB (VHL-ElonginC-ElonginB) complex (e.g., GST-tagged), purified POI (e.g., His-tagged), Terbium-labeled anti-GST antibody, fluorescently-labeled anti-His antibody, and PROTAC compound at various concentrations.[11]
-
Assay Setup: In a microplate, combine the VCB complex, POI, and labeled antibodies with serial dilutions of the PROTAC.[14]
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow the ternary complex to reach equilibrium.[11]
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration to determine the potency and cooperativity of ternary complex formation.[14]
-
Western blotting is the standard method to directly measure the reduction of target protein levels in cells following PROTAC treatment.[14]
-
Objective: To quantify the amount of POI remaining in cells after treatment with a VH032-propargyl-based PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of the PROTAC (and vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.[14]
-
SDS-PAGE and Transfer: Load equal amounts of total protein from each sample onto an SDS-PAGE gel. Separate the proteins by size via electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI. Subsequently, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[14]
-
Detection: Incubate the membrane with a species-appropriate secondary antibody conjugated to Horseradish Peroxidase (HRP) or a fluorescent dye. Visualize the protein bands using an appropriate detection system (e.g., chemiluminescence or fluorescence imaging).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Plot the normalized POI levels against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Conclusion
VH032-propargyl is a cornerstone of modern PROTAC design, offering a potent and synthetically versatile handle for recruiting the VHL E3 ligase. Its well-characterized binding affinity and the straightforward "click chemistry" conjugation make it an invaluable tool for researchers developing novel protein degraders. A thorough understanding of its properties, combined with robust experimental validation through assays like TR-FRET and Western blotting, is critical for the successful development of effective and selective VHL-based PROTAC therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdbonline.org [sdbonline.org]
- 6. pnas.org [pnas.org]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. VH 032, propargyl | CAS 2098799-78-9 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 11. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. benchchem.com [benchchem.com]
The Architect's Guide to Targeted Protein Degradation: Core Principles of PROTAC Design Featuring (S,R,S)-AHPC-propargyl
A Technical Whitepaper for Drug Discovery Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein elimination. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively degrade proteins of interest (POIs), offering a powerful strategy to address targets previously considered "undruggable". This guide provides an in-depth exploration of the fundamental principles of PROTAC design, with a specific focus on the versatile VHL E3 ligase ligand, (S,R,S)-AHPC-propargyl.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The mechanism of action is a catalytic cycle initiated by the formation of a ternary complex between the PROTAC, the POI, and an E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released to engage another POI, enabling its catalytic action at sub-stoichiometric concentrations.[2]
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC development.[4] this compound serves as a high-affinity ligand for VHL and incorporates a propargyl group, which is amenable to "click chemistry" for efficient PROTAC synthesis.[4]
Core Components of PROTAC Design
The rational design of a potent and selective PROTAC requires careful consideration of its three constituent parts.
Protein of Interest (POI) Ligand
The choice of the POI ligand is dictated by the therapeutic target. While potent inhibitors are often used, a key advantage of PROTACs is that high-affinity binding is not always a prerequisite for effective degradation. The ligand must simply provide sufficient binding to facilitate the formation of a stable ternary complex.
E3 Ligase Ligand: The Role of this compound
Recruiting an E3 ligase is central to the PROTAC's function. This compound is a derivative of the well-characterized VHL ligand, optimized for PROTAC synthesis.[4] Its propargyl functional group allows for straightforward conjugation to a POI ligand containing a complementary azide group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[5][6] This modular approach greatly simplifies the synthesis of PROTAC libraries for optimization.
The Linker: More Than Just a Spacer
The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule. Linker length, rigidity, and composition must be empirically optimized to ensure productive ubiquitination. Common linker motifs include polyethylene glycol (PEG) and alkyl chains.
Quantitative Evaluation of PROTAC Efficacy
The potency of a PROTAC is typically characterized by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable.
Below is a summary of quantitative data for a PROTAC utilizing a VHL ligand, targeting the BET family of proteins.
| PROTAC Name | Target Protein(s) | E3 Ligase Ligand | DC50 | Dmax | Cell Line(s) | Citation |
| QCA570 | BRD2, BRD3, BRD4 | VHL-based | ~1 nM (for BRD4) | >90% | 5637, T24, UM-UC-3, J82, EJ-1 (Bladder Cancer) | [7][8] |
Experimental Protocols for PROTAC Evaluation
A robust evaluation of a novel PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy.
PROTAC Synthesis via Click Chemistry
This protocol describes the synthesis of a PROTAC using this compound and an azide-functionalized POI ligand.
Materials:
-
This compound
-
Azide-functionalized POI ligand
-
Copper(I) source (e.g., Copper(II) sulfate and a reducing agent like sodium ascorbate)
-
Solvent (e.g., DMF/water or t-butanol/water)
Procedure:
-
Dissolve the this compound and the azide-functionalized POI ligand in the chosen solvent system.
-
Add the copper(I) catalyst.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, purify the PROTAC product using standard chromatographic techniques.
Cellular Degradation Assay (Western Blot)
This protocol outlines the quantification of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the POI
-
PROTAC compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[10]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the POI and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.[10]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]
Ternary Complex Formation and Binding Affinity Assays
Confirming the formation of the ternary complex and determining the binding affinities of the PROTAC for its targets are crucial for understanding its mechanism.
SPR is a label-free technique that can measure the kinetics of binary (PROTAC-POI or PROTAC-E3 ligase) and ternary complex formation in real-time.[11][12]
General Procedure:
-
Immobilize one of the binding partners (e.g., biotinylated VHL) on a sensor chip.[12]
-
Flow the PROTAC over the chip to measure the kinetics of the binary interaction.
-
To measure ternary complex formation, pre-incubate the PROTAC with the POI and flow the mixture over the immobilized E3 ligase.[11]
-
Analyze the sensorgrams to determine association and dissociation rate constants, and calculate the equilibrium dissociation constant (KD).
FP is a solution-based assay that can be used to determine binding affinities.[13]
General Procedure:
-
Use a fluorescently labeled tracer that binds to either the POI or the E3 ligase.
-
In a microplate, add a fixed concentration of the protein and the fluorescent tracer.
-
Titrate increasing concentrations of the PROTAC and measure the change in fluorescence polarization.
-
To assess ternary complex formation, saturate the PROTAC with one protein partner before titrating it into the solution containing the other protein and the fluorescent tracer.[14]
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological processes and experimental workflows involved in PROTAC research.
Caption: Mechanism of action for a PROTAC utilizing this compound.
Caption: A typical experimental workflow for the design and evaluation of PROTACs.
Signaling Pathway Modulation: The Case of BRD4 Degradation
The degradation of a target protein by a PROTAC can have profound effects on downstream signaling pathways. A well-studied example is the degradation of Bromodomain-containing protein 4 (BRD4), a transcriptional co-activator implicated in various cancers.
Caption: Downstream signaling effects of BRD4 degradation by a PROTAC.
Degradation of BRD4 by PROTACs like QCA570 leads to the transcriptional suppression of key oncogenes, including c-MYC.[7] This, in turn, can induce cell cycle arrest and apoptosis, resulting in potent anti-proliferative effects in cancer cells.[15]
Conclusion
PROTACs represent a transformative approach in drug discovery, and the use of versatile, synthetically accessible components like this compound is accelerating the development of this therapeutic modality. A thorough understanding of the principles of PROTAC design, coupled with robust experimental evaluation, is paramount for the successful development of novel protein degraders. This guide provides a foundational framework for researchers embarking on the design and optimization of PROTACs, a class of molecules with the potential to redefine the landscape of modern medicine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aragen.com [aragen.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ternary complex formation - Profacgen [profacgen.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Click Chemistry for PROTAC Synthesis
Introduction to PROTACs and the Synthetic Challenge
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery.[1][2][3][4] These heterobifunctional molecules are designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system.[1][2][3][4] A PROTAC typically consists of three components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] By forming a ternary complex between the target protein and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7]
The chimeric nature of PROTACs presents a significant synthetic challenge.[1][2][3] Assembling these three distinct molecular components often requires multi-step, complex synthetic routes that can be time-consuming and inefficient. This complexity can hinder the rapid optimization of PROTAC properties, such as linker length and composition, which are critical for degradation efficacy.[1][]
Click Chemistry: A Solution for Modular PROTAC Assembly
Click chemistry, a concept introduced in the early 2000s, offers a powerful solution to these synthetic hurdles.[9] It describes a class of chemical reactions that are modular, high-yielding, stereospecific, and produce minimal byproducts under mild, often biocompatible, conditions.[7][][9][10] These characteristics make click chemistry an ideal strategy for the modular assembly of PROTACs, allowing for the rapid and efficient connection of the target ligand, E3 ligase ligand, and linker moieties.[5][9]
The two most prominent click reactions used in PROTAC synthesis are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][][11]
-
CuAAC: This reaction involves the coupling of a terminal alkyne and an azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[] It is known for its high yields, reliability, and mild reaction conditions.[][9]
-
SPAAC: This is a copper-free click reaction that utilizes a strained cyclooctyne (like DBCO or BCN) that reacts spontaneously with an azide.[][12] The elimination of the potentially cytotoxic copper catalyst makes SPAAC highly biocompatible and suitable for in-cell applications.[]
The application of click chemistry enables the rapid synthesis of PROTAC libraries with diverse linkers, which is crucial for optimizing the formation of a stable and productive ternary complex.[1][9]
Experimental Workflows and Protocols
The modular nature of click chemistry allows for a streamlined workflow for PROTAC synthesis. The general strategy involves synthesizing or obtaining the target protein ligand and the E3 ligase ligand, each functionalized with either an azide or an alkyne group. The final PROTAC is then assembled in a single step via a click reaction.
Protocol 1: General Procedure for CuAAC-mediated PROTAC Synthesis
This protocol provides a general method for synthesizing a PROTAC using a copper-catalyzed click reaction.
Materials:
-
Alkyne-functionalized E3 ligase ligand (e.g., pomalidomide-alkyne)
-
Azide-functionalized target protein ligand (e.g., JQ1-azide)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or a mixture of THF/water
-
Sodium ascorbate (optional, as a reducing agent for Cu(II))
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))
Procedure:
-
Dissolve the alkyne-functionalized E3 ligase ligand (1.0 eq) and the azide-functionalized target protein ligand (1.0-1.2 eq) in DMF.
-
To this solution, add DIPEA (2.0-3.0 eq).
-
In a separate vial, prepare a catalyst solution by sonicating CuI (0.1-0.2 eq) in DMF until a suspension is formed.
-
Add the CuI suspension to the reaction mixture. If using, add sodium ascorbate (0.2-0.5 eq) and TBTA (0.1-0.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.[13]
-
Monitor the reaction progress using LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent and purify the PROTAC product by preparative HPLC.[12][13]
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.[12]
Protocol 2: General Procedure for SPAAC-mediated PROTAC Synthesis
This protocol outlines a typical procedure for synthesizing a PROTAC using a copper-free, strain-promoted click reaction.
Materials:
-
Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-C5-azide)[12]
-
DBCO-functionalized target protein ligand[12]
-
Anhydrous Dimethyl sulfoxide (DMSO) or DMF[12]
Procedure:
-
Dissolve the azide-functionalized E3 ligase ligand (1.0 eq) and the DBCO-functionalized target protein ligand (1.0-1.1 eq) in anhydrous DMSO to a final concentration of approximately 10 mM each.[12]
-
Combine the two solutions in a clean, dry vial.
-
Stir the reaction mixture at room temperature for 4-24 hours.[6][12] The reaction is often performed in the dark to prevent any light-induced degradation of the DBCO group.[6]
-
Monitor the reaction progress by LC-MS until the limiting starting material is consumed.[12]
-
Once complete, dilute the mixture and purify the final PROTAC product by preparative reverse-phase HPLC.[6][12]
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.[12]
Quantitative Data on Click Chemistry for PROTAC Synthesis
The efficiency of click chemistry is evident in the high yields reported for various PROTAC syntheses. The following table summarizes representative quantitative data from different studies.
| Target Protein | E3 Ligase | Click Reaction | Linker Type | Yield (%) | Reference |
| BRD4 | Cereblon | CuAAC | PEG | 55-90% | [1] |
| BCR-ABL | Cereblon | CuAAC | PEG/Alkyl | 50-65% | [10] |
| BET | Cereblon | CuAAC | PEG/Alkyl | 50-65% | [10] |
| GSK-3β | Cereblon/VHL | CuAAC | PEG | 20-80% | [10] |
| sEH | Cereblon | CuAAC | - | >95% (conversion) | [14] |
| BRD4 | VHL | SPAAC | PEG/Ester | Not specified | [11] |
Note: Yields can vary significantly based on the specific ligands, linkers, and reaction conditions used.
PROTAC Mechanism of Action
Once synthesized, the PROTAC molecule acts as a bridge to induce the degradation of the target protein. The logical flow of this process is depicted below.
The process begins with the PROTAC simultaneously binding to the target protein and an E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[7]
Conclusion
Click chemistry has become an indispensable tool in the development of PROTACs.[] Its efficiency, modularity, and reliability have significantly accelerated the synthesis and optimization of these complex bifunctional molecules.[9][10] By enabling the rapid assembly of PROTAC libraries, click reactions like CuAAC and SPAAC facilitate the exploration of crucial parameters such as linker length and composition, ultimately speeding up the discovery of potent and selective protein degraders for therapeutic applications.
References
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. cris.unibo.it [cris.unibo.it]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Function of the Alkyne Group in (S,R,S)-AHPC-propargyl
This compound, also known as VH032-propargyl, is a crucial chemical tool in the development of proteolysis-targeting chimeras (PROTACs).[1][2] This molecule serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its utility is significantly enhanced by the presence of a terminal alkyne group.[1][2] This guide provides a detailed examination of the function of this alkyne moiety, the underlying chemical principles, and its application in the synthesis and mechanism of action of PROTACs.
The Alkyne Group as a "Click Chemistry" Handle
The primary and most critical function of the propargyl group's terminal alkyne in this compound is to serve as a reactive handle for "click chemistry."[1][3] Specifically, it participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a cornerstone of bioorthogonal chemistry, allowing for the efficient and specific covalent ligation of two molecules under mild conditions.
In the context of PROTAC synthesis, the alkyne group on this compound enables its conjugation to a linker molecule that bears an azide functional group. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linkers, which is essential for optimizing the degradation of a target protein.
PROTAC Mechanism of Action
PROTACs are bifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate a target protein.[4] They consist of three components: a ligand for an E3 ubiquitin ligase (in this case, (S,R,S)-AHPC binds to VHL), a ligand for the target protein, and a linker that connects these two ligands.
The mechanism involves the PROTAC forming a ternary complex between the VHL E3 ligase and the target protein. This proximity induces the ubiquitination of the target protein by the E3 ligase. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the DC₅₀ (concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of protein degradation). The following table presents representative data for a BET degrader, ARV-771, which is synthesized using an (S,R,S)-AHPC-based VHL ligand.[5]
| Compound | Target Protein | Cell Line | DC₅₀ |
| ARV-771 | BET | CRPC | <1 nM |
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol describes a general procedure for conjugating an azide-containing linker to this compound.
Materials:
-
This compound
-
Azide-functionalized linker-ligand conjugate
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, t-BuOH/H₂O)
Procedure:
-
Dissolve this compound (1 equivalent) and the azide-functionalized linker-ligand conjugate (1 equivalent) in the chosen solvent.
-
Add copper(II) sulfate (0.1 equivalents) to the reaction mixture.
-
Add sodium ascorbate (0.2 equivalents) to reduce Cu(II) to the active Cu(I) catalyst.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, purify the resulting PROTAC by preparative HPLC.
In Vitro Protein Degradation Assay (Western Blot)
This protocol outlines a method to assess the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (and a DMSO control) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Solubility Protocols for this compound
The following are established protocols for dissolving this compound for in vivo studies.[1]
Protocol 1:
-
Add solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
This yields a clear solution with a solubility of at least 2.5 mg/mL (4.75 mM).[1]
Protocol 2:
-
Add solvents in the following order: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
This also results in a clear solution with a solubility of at least 2.5 mg/mL (4.75 mM).[1]
Protocol 3:
-
Add solvents in the following order: 10% DMSO, 90% Corn Oil.
-
This protocol provides a clear solution with a solubility of at least 2.5 mg/mL (4.75 mM).[1]
Conclusion
The alkyne group in this compound is a pivotal functional moiety that enables the modular and highly efficient synthesis of PROTACs through "click chemistry." This bioorthogonal handle allows for the straightforward conjugation of the VHL E3 ligase ligand to a variety of linker-target ligand combinations, facilitating the rapid development and optimization of novel protein degraders. The robustness and specificity of the CuAAC reaction have made this compound and similar building blocks indispensable tools in the field of targeted protein degradation.
References
A Technical Guide to the VHL E3 Ligase Pathway in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] Instead of merely blocking a protein's function, PROTACs eliminate the target protein from the cell entirely.[2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3][4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2][3][4][5] This guide focuses on one of the most successfully exploited E3 ligases in PROTAC development: the von Hippel-Lindau (VHL) E3 ligase.
The VHL E3 Ubiquitin Ligase Complex
The VHL protein is the substrate recognition component of the Cullin 2 (CUL2) RING E3 ubiquitin ligase complex, also known as CRL2^VHL^.[4][5] This multi-subunit complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and degradation under normal oxygen conditions.[6][7]
The core components of the CRL2^VHL^ complex are:
-
Von Hippel-Lindau (VHL): The substrate receptor protein that directly binds to the target (e.g., HIF-1α or a POI recruited by a PROTAC).[4][6]
-
Elongin B (EloB) and Elongin C (EloC): Adaptor proteins that stabilize VHL and bridge its interaction with the cullin scaffold.[4][6][8] The VHL-EloB-EloC sub-complex is often referred to as VCB.[4][8]
-
Cullin 2 (CUL2): A scaffold protein that organizes the complex, binding to the VCB unit at its N-terminus.[4][6]
-
Rbx1 (RING-box protein 1): A RING finger protein that binds to the C-terminus of CUL2 and recruits the ubiquitin-charged E2 conjugating enzyme.[4][6][8]
The assembly of these components creates an efficient molecular machine poised to transfer ubiquitin to a specifically recognized substrate.
Figure 1: Architecture of the VHL E3 Ligase Complex.
Mechanism of Action for VHL-Recruiting PROTACs
VHL-based PROTACs hijack the CRL2^VHL^ machinery to degrade a specific POI. The process is catalytic and involves several key steps that are critical for efficacy.
-
Binary Complex Formation: The PROTAC, once inside the cell, can independently bind to either the VHL protein or the POI, forming two distinct binary complexes.[9]
-
Ternary Complex Formation: The crucial step for PROTAC action is the formation of a ternary complex, bringing the POI and the VHL E3 ligase into close proximity.[3][10][11] The stability and conformation of this complex are paramount for efficient degradation.
-
Ubiquitination: Within the productive ternary complex, the E2 enzyme recruited by Rbx1 transfers ubiquitin molecules to accessible lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.[3][4]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the protein into small peptides.[3][4] The PROTAC molecule and the E3 ligase are released and can engage in further catalytic cycles.
Figure 2: Catalytic Cycle of a VHL-based PROTAC.
Quantitative Evaluation of VHL-based PROTACs
The development of effective PROTACs relies on the careful measurement of several key parameters. These quantitative metrics help establish structure-activity relationships (SAR) and guide the optimization process.
Table 1: Key Parameters for PROTAC Characterization
| Parameter | Description | Common Assay(s) | Significance |
|---|---|---|---|
| Kd (Binary) | Dissociation constant measuring the binding affinity of the PROTAC to the POI and to the E3 ligase independently. | SPR, ITC, FP, TR-FRET | Indicates how well the PROTAC engages its two targets.[12][13] |
| Cooperativity (α) | A factor that quantifies how the binding of one protein partner influences the PROTAC's affinity for the other partner within the ternary complex. α > 1 indicates positive cooperativity. | SPR, ITC, NanoBRET | High cooperativity often leads to more stable and productive ternary complexes.[14] |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein in a cell-based assay. | Western Blot, In-Cell Western, Mass Spectrometry | The primary measure of a PROTAC's degradation potency.[2][15] |
| Dmax | The maximum percentage of protein degradation achievable with a given PROTAC. | Western Blot, In-Cell Western, Mass Spectrometry | Indicates the efficacy of degradation; a Dmax < 100% may suggest limitations.[2] |
| UbMax | The maximum level of target protein ubiquitination induced by a PROTAC. | In vitro Ubiquitination Assays | Directly confirms the PROTAC's mechanism of action.[16] |
Table 2: Example Data for VHL-based PROTACs Note: These values are illustrative and compiled from various sources in the literature. Actual values are highly dependent on the specific PROTAC, target, and cell line.
| PROTAC Name | Target | Cell Line | Binary Kd (VHL, nM) | Binary Kd (Target, nM) | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|---|---|
| MZ1 | BRD4 | HeLa | 66 | 4 | ~15 | >90 |
| ARV-771 | BRD4 | LNCaP | ~200 | ~2 | ~1 | >95 |
| DT2216 | BCL-XL | MOLT-4 | ~500 | ~150 | ~25 | >90 |
| Compound 139 | BRD4 | PC3 | 29 | N/A | 3.3 | 97 |
| Compound 22 | HDAC3 | HCT116 | N/A | N/A | 440 | 77 |
Key Experimental Protocols
Validating the mechanism and efficacy of a VHL-based PROTAC requires a suite of biophysical and cell-based assays.
Protocol 1: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol outlines a method to measure the kinetics and affinity of ternary complex formation.[12][13]
Objective: To quantify the binding affinities (Kd) of binary and ternary complexes and determine the cooperativity factor (α).
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified VCB complex and purified POI.
-
PROTAC compound dissolved in DMSO.
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit for protein immobilization.
Methodology:
-
Immobilization: Immobilize the VCB complex onto the surface of an SPR sensor chip using standard amine coupling chemistry.
-
Binary Binding (PROTAC to VHL): Inject serial dilutions of the PROTAC over the VCB-immobilized surface to measure the binary binding kinetics (kon, koff) and calculate the affinity (Kd).
-
Binary Binding (POI to VHL): Inject the POI over the VCB surface to check for any direct interaction (should be minimal).
-
Ternary Complex Formation: Prepare serial dilutions of the PROTAC. For each PROTAC concentration, prepare a solution containing a constant, saturating concentration of the POI.
-
Injection: Inject the PROTAC/POI mixtures over the VCB-immobilized surface. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine Kd values for both binary (PROTAC-VHL) and ternary (POI-PROTAC-VHL) interactions.
-
Cooperativity Calculation: Calculate the cooperativity factor α = (Kd of PROTAC to VHL) / (Kd of POI-PROTAC to VHL).[14]
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the POI.[3][19]
Objective: To confirm that the PROTAC facilitates the E3 ligase-dependent ubiquitination of the POI.
Materials:
-
Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), VCB complex, POI.
-
Ubiquitin and ATP.
-
PROTAC compound and DMSO vehicle control.
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
SDS-PAGE gels, Western blot apparatus, and transfer membranes.
-
Primary antibody against the POI.
-
HRP-conjugated secondary antibody and ECL substrate.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, VCB complex, and the POI.
-
PROTAC Addition: Add the PROTAC compound (e.g., to a final concentration of 1 µM) or an equivalent volume of DMSO for the negative control.
-
Control Reactions: Set up controls lacking E1, E3 (VCB), or PROTAC to ensure the reaction is dependent on all components.[3]
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.
-
Visualization: Develop the blot using an ECL substrate and an imaging system. A ladder of high-molecular-weight bands or a smear above the unmodified POI band indicates successful polyubiquitination.[3]
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
This is the standard assay to quantify the potency (DC50) and efficacy (Dmax) of a PROTAC in a cellular context.[2]
Objective: To measure the dose-dependent degradation of a target protein in cells.
Materials:
-
Adherent cells expressing the POI.
-
Cell culture medium and reagents.
-
PROTAC compound.
-
Lysis buffer (e.g., RIPA) with protease inhibitors.
-
BCA protein assay kit.
-
Primary antibodies for the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
Methodology:
-
Cell Plating: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the wells using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[2]
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting: Perform SDS-PAGE and transfer proteins to a membrane.
-
Immunodetection: Block the membrane and probe sequentially with the primary antibodies for the POI and the loading control, followed by the appropriate secondary antibodies.
-
Data Analysis: Capture the chemiluminescent signal and perform densitometry analysis to quantify the band intensities.[2] Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration.
-
Curve Fitting: Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[2]
Figure 3: General Experimental Workflow for PROTAC Evaluation.
Conclusion and Future Directions
The VHL E3 ligase has proven to be a robust and versatile partner for targeted protein degradation. Its well-defined structure and interaction with HIF-1α provided a strong foundation for the rational design of potent small molecule ligands, which have been successfully incorporated into numerous clinical and preclinical PROTACs.[4][20] The continued exploration of the VHL pathway, including understanding the nuances of ternary complex formation and the factors governing productive ubiquitination, will undoubtedly accelerate the development of next-generation protein degraders. Future research will likely focus on expanding the repertoire of VHL ligands, optimizing linkerology to improve drug-like properties, and overcoming potential resistance mechanisms to bring the full therapeutic potential of this technology to patients.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 8. pnas.org [pnas.org]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ternary Complex Formation [promega.com]
- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 15. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 16. lifesensors.com [lifesensors.com]
- 17. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. lifesensors.com [lifesensors.com]
- 20. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Preliminary Research Applications of VH032-Propargyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted protein degradation, the development of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful strategy to address previously "undruggable" targets. At the heart of many successful PROTACs lies the recruitment of an E3 ubiquitin ligase to the protein of interest, thereby hijacking the cell's natural protein disposal machinery. VH032-propargyl is a key research tool in this field, serving as a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its unique propargyl group enables a versatile and efficient method for the synthesis of novel PROTACs through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This technical guide provides a comprehensive overview of the preliminary research applications of VH032-propargyl, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its use in the synthesis and evaluation of PROTACs.
Core Concepts: The PROTAC Strategy and the Role of VH032-Propargyl
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome.
VH032 is a potent and selective small molecule ligand that binds to the VHL E3 ligase, disrupting the native VHL/HIF-1α interaction.[1][2] VH032-propargyl is a derivative of VH032 that has been functionalized with a terminal alkyne group.[3] This modification makes it an ideal building block for PROTAC synthesis via the highly efficient and specific CuAAC reaction, allowing for the covalent linkage of VH032 to a variety of azide-modified POI ligands.[4]
Quantitative Data Summary
The binding affinity of VH032 and its derivatives to the VHL E3 ligase is a critical parameter for the development of effective PROTACs. The following table summarizes key quantitative data from the literature.
| Compound | Description | Binding Affinity (Kd) to VHL | Assay Method | Reference |
| VH032 | Parent VHL Ligand | 185 nM | Not specified | [1] |
| BODIPY FL VH032 | Fluorescently labeled VH032 derivative | 3.01 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [5] |
Signaling and Experimental Workflow Diagrams
To visually represent the core concepts and experimental procedures associated with VH032-propargyl, the following diagrams have been generated using the DOT language.
Caption: PROTAC Mechanism of Action with VH032-propargyl.
References
- 1. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Step-by-Step VH032-Propargyl Click Chemistry for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the copper(I)-catalyzed azide-alkyene cycloaddition (CuAAC) click chemistry reaction using VH032-propargyl, a von Hippel-Lindau (VHL) E3 ligase ligand functionalized with a terminal alkyne. This protocol is primarily intended for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules designed to induce the degradation of specific target proteins.
Introduction
PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. VH032 is a potent ligand for the VHL E3 ligase. The propargyl-functionalized version, VH032-propargyl, allows for its facile conjugation to an azide-modified target protein ligand via CuAAC click chemistry, a highly efficient and specific bioorthogonal reaction. This method offers a modular and reliable approach to generate diverse PROTAC libraries for drug discovery and chemical biology research.[1][2][3][4]
Signaling Pathway of VHL-Recruiting PROTACs
VHL-recruiting PROTACs function by inducing the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the protein of interest (POI). This proximity leads to the polyubiquitination of the POI by the E3 ligase complex. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of protein degradation.
Experimental Workflow for PROTAC Synthesis
The synthesis of a VH032-based PROTAC via click chemistry involves the preparation of the azide-functionalized protein of interest (POI) ligand and the subsequent copper-catalyzed reaction with VH032-propargyl. The resulting PROTAC is then purified and characterized.
Experimental Protocol: VH032-Propargyl Click Chemistry
This protocol is adapted from a similar synthesis of VHL-based PROTACs and can be used as a starting point for optimization.[2][5]
Materials:
-
VH032-propargyl
-
Azide-functionalized POI ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), or a mixture of tert-butanol and water
-
Inert gas (Nitrogen or Argon)
-
Flash chromatography system or High-Performance Liquid Chromatography (HPLC) system for purification
-
LC-MS and NMR for characterization
Reaction Parameters:
| Parameter | Recommended Value/Condition | Notes |
| Reactant Ratio | 1.0 - 1.2 equivalents of VH032-propargyl | Relative to the azide-functionalized POI ligand. |
| Copper Source | 0.1 - 0.5 equivalents of CuSO₄ | |
| Reducing Agent | 0.2 - 1.0 equivalents of Sodium Ascorbate | A fresh solution should be prepared immediately before use. |
| Ligand (optional) | 0.5 - 1.0 equivalents of THPTA | Recommended for reactions in aqueous media or with sensitive biomolecules.[6][7] |
| Solvent | Anhydrous DCM, DMF, or t-BuOH/H₂O (1:1) | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room temperature (20-25 °C) | |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the Cu(I) catalyst. |
Step-by-Step Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized POI ligand (1.0 equivalent) and VH032-propargyl (1.1 equivalents) in the chosen solvent in a round-bottom flask.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
-
Preparation of Catalyst and Reducing Agent:
-
In a separate vial, prepare a stock solution of CuSO₄ in water.
-
In another vial, prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
If using THPTA, it can be pre-mixed with the CuSO₄ solution.
-
-
Click Reaction:
-
To the stirred solution of the reactants under an inert atmosphere, add the CuSO₄ solution.
-
Add the sodium ascorbate solution dropwise to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to Cu(I).
-
Allow the reaction to stir at room temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated solution of ethylenediaminetetraacetic acid (EDTA) to chelate the copper catalyst.
-
Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the pure PROTAC. A representative yield for a similar reaction was reported to be around 50-60%.[5]
-
-
Characterization:
Quantitative Data Summary
Quantitative data for the click chemistry reaction of VH032-propargyl is not extensively available in the public domain. However, based on similar reported syntheses of VHL-based PROTACs utilizing a terminal alkyne and an azide partner via CuAAC, the following can be expected:
| Parameter | Typical Value | Reference |
| Reaction Yield | 50 - 80% | |
| Purity (after purification) | >95% |
Note: Reaction yields are highly dependent on the specific substrates, reaction conditions, and purification methods.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst (Cu(I) oxidized) | Ensure an inert atmosphere and use freshly prepared sodium ascorbate solution. Consider using a stabilizing ligand like THPTA. |
| Poor solubility of reactants | Try a different solvent system (e.g., DMF, or a mixture of organic solvent and water). | |
| Formation of side products | Oxidative homocoupling of the alkyne | Maintain a sufficient concentration of the reducing agent (sodium ascorbate). |
| Difficulty in purification | PROTAC is highly polar or non-polar | Optimize the mobile phase for flash chromatography or the gradient for HPLC. |
| Copper contamination | Perform an EDTA wash during the work-up. |
This detailed protocol and the accompanying information aim to provide researchers with a solid foundation for the successful synthesis of VH032-based PROTACs using click chemistry. As with any chemical synthesis, optimization of the reaction conditions for specific substrates may be necessary to achieve the best results.
References
- 1. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. VHL-recruiting PROTAC attenuates renal fibrosis and preserves renal function via simultaneous degradation of Smad3 and stabilization of HIF-2α - PMC [pmc.ncbi.nlm.nih.gov]
Designing Potent PROTACs via Click Chemistry: A Detailed Guide to Utilizing (S,R,S)-AHPC-propargyl and Azide-Modified Ligands
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] This tripartite architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2] This catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations.
This document provides detailed application notes and protocols for the design and synthesis of PROTACs utilizing the versatile von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-propargyl, and a custom azide-modified ligand for the protein of interest. The synthesis leverages the highly efficient and robust copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, which enables rapid and modular assembly of PROTAC libraries.[4][5][][7][8]
Core Components and Strategy
The strategy outlined here employs a modular approach where two key components are synthesized separately and then joined together in the final step.
-
This compound: This component is a derivative of the potent VHL E3 ligase ligand, (S,R,S)-AHPC (also known as VH032).[9][10][11][12] It is pre-functionalized with a terminal alkyne group, making it ready for the CuAAC reaction.[10][11][13][14]
-
Azide-Modified Ligand: This component is a ligand for the specific protein of interest that has been chemically modified to incorporate an azide (-N₃) functional group. The design and synthesis of this component are critical for the specificity and potency of the final PROTAC.
The union of these two molecules is achieved through the CuAAC reaction, which forms a stable triazole ring, effectively linking the POI ligand and the E3 ligase ligand.[4][5][15][16][17]
Experimental Protocols
Protocol 1: Synthesis of Azide-Modified Ligand
This protocol provides a general framework for introducing an azide group onto a POI ligand. The specific reaction conditions will need to be optimized based on the functional groups present on the POI ligand.
Materials:
-
POI ligand with a suitable functional group for modification (e.g., hydroxyl, amine, carboxylic acid)
-
Azido-containing linker (e.g., azido-PEG-NHS ester, azido-alkyl-halide)
-
Appropriate solvents (e.g., DMF, DMSO, DCM)
-
Bases (e.g., DIPEA, triethylamine) or coupling agents (e.g., HATU, HOBt)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Functional Group Modification (if necessary): If the POI ligand does not have a suitable handle for direct attachment of the azide linker, it may need to be modified first. For example, a carboxylic acid can be converted to an amide, or a hydroxyl group can be etherified.
-
Azide Installation:
-
For amine-containing POI ligands: React the ligand with an azido-PEG-NHS ester in the presence of a non-nucleophilic base like DIPEA in an anhydrous polar aprotic solvent like DMF.
-
For hydroxyl-containing POI ligands: Deprotonate the hydroxyl group with a base like sodium hydride and react with an azido-alkyl-halide.
-
For carboxylic acid-containing POI ligands: Activate the carboxylic acid with a coupling agent like HATU and react with an amino-azide linker.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up to remove excess reagents. Purify the azide-modified ligand using flash column chromatography or preparative HPLC.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate the this compound with the azide-modified POI ligand.
Materials:
-
This compound
-
Azide-modified POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-butanol/water, DMF, DMSO)
-
Purification supplies (e.g., HPLC system)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the azide-modified POI ligand (1 equivalent) and this compound (1-1.2 equivalents) in the chosen solvent system.
-
Catalyst Preparation: Prepare fresh solutions of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2-0.5 equivalents) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS. The reaction is often complete within a few hours.
-
Purification: Upon completion, purify the crude PROTAC molecule directly by preparative HPLC to obtain the final product with high purity.
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation
Quantitative data from the characterization and evaluation of the synthesized PROTAC should be summarized in clear and concise tables.
Table 1: Physicochemical Properties of Synthesized PROTAC
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) (by HPLC) |
|---|
| PROTAC-X | CₓHᵧNₐOₑSₒ | XXX.XX | >95% |
Table 2: In Vitro Biological Activity of PROTAC-X
| Assay | Metric | Value |
|---|---|---|
| Target Protein Binding | Kᴅ (nM) | XX |
| E3 Ligase Binding | Kᴅ (nM) | XX |
| Ternary Complex Formation | α | X.X |
| Target Protein Degradation | DC₅₀ (nM) | XX |
| Maximum Degradation | Dₘₐₓ (%) | XX |
Protocols for Biological Evaluation
Protocol 3: Western Blotting for Protein Degradation
Objective: To qualitatively and semi-quantitatively assess the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Protocol 4: Quantitative Proteomics for Selectivity Profiling
Objective: To assess the global protein expression changes in response to PROTAC treatment and determine the selectivity of the degrader.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Reagents for cell lysis, protein digestion (e.g., trypsin), and peptide labeling (e.g., TMT or iTRAQ reagents)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells and quantify the protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptides from different treatment groups with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Selectivity Assessment: Identify proteins that are significantly downregulated upon PROTAC treatment. The selectivity of the PROTAC is determined by the specific degradation of the intended target with minimal off-target effects.
Visualizations
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Click Chemistry [organic-chemistry.org]
- 16. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Reconstitution of (S,R,S)-AHPC-propargyl-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) scaffold is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ligase.[2] The incorporation of a propargyl group into the linker of (S,R,S)-AHPC-based PROTACs allows for the versatile and efficient synthesis of a diverse range of PROTACs via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[3]
These application notes provide a comprehensive guide to the in vitro reconstitution of the key steps in the mechanism of action of (S,R,S)-AHPC-propargyl-based PROTACs. The provided protocols will enable researchers to quantitatively assess ternary complex formation and subsequent ubiquitination of the target protein in a controlled, cell-free environment.
Signaling Pathway and Experimental Workflow
The in vitro reconstitution of this compound-based PROTAC activity involves the sequential assembly and catalytic function of a multi-component system. The PROTAC facilitates the formation of a ternary complex between the VHL E3 ligase and the target protein. This proximity then enables the E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and the VHL E3 ligase to catalyze the transfer of ubiquitin to the target protein.
The following diagram illustrates a typical experimental workflow for the in vitro reconstitution and analysis of this compound-based PROTACs.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Biophysical Characterization of (S,R,S)-AHPC-propargyl-based Ternary Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the biophysical characterization of ternary complexes formed by proteolysis-targeting chimeras (PROTACs) utilizing the (S,R,S)-AHPC-propargyl E3 ligase ligand. (S,R,S)-AHPC is a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The formation of a stable ternary complex, consisting of the target Protein of Interest (POI), the PROTAC, and the E3 ligase, is a critical step for inducing subsequent ubiquitination and degradation of the POI.[1][2][3]
This document outlines several key biophysical assays to quantify the formation, kinetics, and thermodynamics of these ternary complexes. The protocols provided are based on established methods for similar VHL-based PROTACs and can be adapted for specific target proteins and PROTAC constructs.[4][5]
Signaling Pathway: PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its degradation.[1][6] This process is initiated by the formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase.[7] The proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitination marks the target protein for recognition and degradation by the proteasome.[2]
Data Presentation: Quantitative Analysis of Ternary Complex Formation
The following tables summarize representative quantitative data for the interaction of the well-characterized VHL-based PROTAC, MZ1, with the bromodomain protein BRD4 and the VHL E3 ligase complex. This data is illustrative of the parameters obtained from the biophysical assays described below.
Table 1: Equilibrium Dissociation Constants (KD) and Cooperativity
| Assay | Interaction | KD (nM) | Cooperativity (α) | Reference |
| SPR | VHL : MZ1 | 29 | - | [4][5] |
| ITC | VHL : MZ1 | 66 | - | [4][5] |
| SPR | BRD4BD2 : MZ1 | 1 | - | [4][5] |
| ITC | BRD4BD2 : MZ1 | 4 | - | [4][5] |
| SPR | VHL : MZ1 : BRD4BD2 (Ternary) | 1.1 | 26 | [4] |
| ITC | VHL : MZ1 : BRD4BD2 (Ternary) | 4.4 | 15 | [4] |
Cooperativity (α) is calculated as the ratio of the binary KD of the weaker binding partner to the ternary KD.[8] A value greater than 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the affinity for the other.[3]
Table 2: Kinetic and Thermodynamic Parameters for MZ1-induced Ternary Complex Formation
| Assay | Parameter | Value | Unit | Reference |
| SPR | kon (Ternary) | 1.4 x 106 | M-1s-1 | [4] |
| SPR | koff (Ternary) | 0.014 | s-1 | [4] |
| ITC | ΔH (Enthalpy) | -10.6 | kcal/mol | [9] |
| ITC | -TΔS (Entropy) | -0.5 | kcal/mol | [9] |
| ITC | Stoichiometry (n) | ~1 | - | [10] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index on a sensor surface.[3] It is a powerful tool for determining the kinetics (kon, koff) and affinity (KD) of both binary and ternary complex formation.[4][5][8]
Protocol:
-
Buffer Preparation: Prepare a running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% (v/v) P20, pH 7.4). Ensure all protein and compound solutions are in a matched buffer to minimize bulk refractive index changes.[4]
-
Immobilization:
-
Activate a streptavidin (SA) sensor chip according to the manufacturer's protocol.
-
Immobilize biotinylated VHL E3 ligase complex onto the chip surface to a level of approximately 100-200 response units (RU).[11]
-
-
Binary Interaction Analysis:
-
Ternary Complex Analysis:
-
Prepare a solution of the target protein at a concentration at least 10-fold above its KD for the PROTAC.
-
Prepare a dilution series of the PROTAC and mix with the constant high concentration of the target protein. Allow to pre-incubate for at least 30 minutes.
-
Inject the pre-incubated complexes over the VHL-immobilized surface.[8]
-
As a control, inject the target protein alone to ensure no direct binding to VHL.[8]
-
-
Data Analysis:
-
Perform a buffer blank subtraction and reference surface subtraction for all sensorgrams.
-
Fit the kinetic data to a 1:1 binding model to determine kon, koff, and KD.[11]
-
Calculate the cooperativity factor (α) by dividing the KD of the PROTAC binding to VHL by the KD of the ternary complex formation.[8]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][10][12]
Protocol:
-
Sample Preparation:
-
Dialyze all proteins (target protein and VHL complex) extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4).
-
Dissolve the this compound PROTAC in the final dialysis buffer. Ensure the final DMSO concentration is identical in both the cell and syringe solutions and is kept low (<2%).[10]
-
Degas all solutions immediately before use.
-
-
Experiment Setup:
-
To measure ternary complex formation:
-
In the sample cell (200 µL), place the target protein (e.g., 10-20 µM) and the PROTAC at a concentration that ensures saturation of the target protein.
-
In the injection syringe (40 µL), place the VHL complex at a concentration 10-15 times higher than the protein concentration in the cell (e.g., 100-200 µM).[12]
-
-
-
Titration:
-
Data Analysis:
-
Integrate the raw heat-flow peaks to obtain the heat change per injection.
-
Subtract the heat of dilution, determined from a control experiment titrating VHL into buffer containing the PROTAC.
-
Fit the resulting binding isotherm to a single-site binding model to determine KD, ΔH, and stoichiometry (n).[13] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated (ΔG = -RTlnKA = ΔH - TΔS).[10]
-
Förster Resonance Energy Transfer (FRET) for Homogeneous Detection
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[14] When in close proximity (1-10 nm), excitation of the donor fluorophore can lead to non-radiative energy transfer to the acceptor, resulting in acceptor emission.[15][16] This can be used to monitor the formation of the ternary complex in a homogeneous solution.[17][18]
Protocol:
-
Protein Labeling:
-
Label the target protein with a donor fluorophore (e.g., using an amine-reactive dye or by creating a fusion protein like GFP).
-
Label the VHL E3 ligase with a compatible acceptor fluorophore (e.g., creating a fusion protein like YFP or RFP). Ensure the labeling does not interfere with protein function.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the donor-labeled target protein and acceptor-labeled VHL.
-
Add a serial dilution of the this compound PROTAC.
-
Include controls: donor only, acceptor only, and donor + acceptor without PROTAC.
-
-
Measurement:
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Use a plate reader capable of FRET measurements.
-
Excite the donor fluorophore at its excitation wavelength.
-
Measure the emission intensity at both the donor and acceptor emission wavelengths.[15]
-
-
Data Analysis:
-
Correct for spectral bleed-through using the control wells.
-
Calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission).
-
Plot the FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where high concentrations lead to the "hook effect" due to the formation of binary complexes.[4][6]
-
AlphaLISA for High-Throughput Screening
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay used to detect biomolecular interactions.[19] Donor beads, upon excitation at 680 nm, generate singlet oxygen, which can travel up to 200 nm. If an acceptor bead is in proximity, the singlet oxygen triggers a chemiluminescent reaction in the acceptor bead, emitting light at 615 nm.[19] This assay is well-suited for high-throughput screening of PROTACs.[20][21]
Protocol:
-
Reagent Preparation:
-
Use a biotinylated target protein and a tagged VHL complex (e.g., 6xHis or GST-tagged).
-
Use Streptavidin-coated Donor beads and anti-tag (e.g., anti-His or anti-GST) Acceptor beads.
-
-
Assay Procedure:
-
In a 384-well microplate, add the biotinylated target protein, tagged VHL complex, and a dilution series of the this compound PROTAC.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for ternary complex formation.
-
Add the anti-tag Acceptor beads and incubate.
-
Add the Streptavidin Donor beads and incubate in the dark.
-
-
Detection:
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. Similar to FRET, this will typically produce a bell-shaped curve, allowing for the determination of the optimal concentration for ternary complex formation.[6]
-
References
- 1. diva-portal.org [diva-portal.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. aragen.com [aragen.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 12. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 13. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Surface Plasmon Resonance (SPR) for the Characterization of VH032-Propargyl PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[1][2][3][4] A PROTAC typically consists of a ligand that binds to a target protein and another ligand that binds to an E3 ligase, connected by a chemical linker.[1][3][4] The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical event that leads to the ubiquitination of the target and its subsequent degradation by the proteasome.[1][3][5]
VH032 is a potent and specific ligand for the von Hippel-Lindau (VHL) E3 ligase.[1][6][7] A VH032-propargyl PROTAC is a molecule containing the VH032 moiety and a propargyl group, which can be used for further chemical modification, for instance, via click chemistry to attach a target-binding ligand.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time.[5][8] It is an invaluable tool for the development of PROTACs as it allows for the quantitative analysis of both binary (PROTAC-target or PROTAC-E3 ligase) and ternary complex interactions.[5][9][10][11] This application note provides a detailed protocol for using SPR to characterize the binding kinetics and affinity of VH032-based PROTACs. The well-characterized PROTAC MZ1, which contains the VH032 ligand, will be used as a representative example.[1][12]
PROTAC Mechanism of Action
The fundamental mechanism of a VH032-based PROTAC involves hijacking the VHL E3 ligase to induce degradation of a target protein. This process can be visualized as a signaling cascade.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aragen.com [aragen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. path.ox.ac.uk [path.ox.ac.uk]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
Unveiling PROTAC-Target Interactions: An Application Note on Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to utilizing Isothermal Titration Calorimetry (ITC) for the in-depth characterization of Proteolysis Targeting Chimera (PROTAC) binding affinity. As a powerful biophysical technique, ITC offers a label-free, in-solution method to directly measure the thermodynamic parameters of PROTAC interactions with their target proteins and E3 ligases, providing critical insights for the rational design and optimization of these novel therapeutics.
Introduction to PROTACs and the Significance of Ternary Complex Formation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery. They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2] The efficiency of a PROTAC is intrinsically linked to its ability to form a stable and productive ternary complex.[3][4]
Isothermal Titration Calorimetry: The Gold Standard for Binding Affinity Measurement
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[5] By titrating a solution of one binding partner (e.g., a PROTAC) into a solution containing the other (e.g., the target protein), a complete thermodynamic profile of the interaction can be obtained in a single experiment.[6][7] This includes the dissociation constant (Kd), which quantifies binding affinity, the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding.[5][6]
Application of ITC in PROTAC Development
ITC is an invaluable tool in the development of PROTACs for several key reasons:
-
Quantitative Affinity Determination: Precisely measures the binding affinity of the PROTAC for both its target protein and the E3 ligase in binary interactions.
-
Thermodynamic Insights: Provides a complete thermodynamic signature of the binding event, revealing the driving forces (enthalpic or entropic) behind the interaction.[6][8]
-
Ternary Complex Characterization: Crucially, ITC can be used to study the formation of the ternary complex and to determine the cooperativity of binding.[1][9]
-
Structure-Activity Relationship (SAR) Studies: Enables the systematic evaluation of how modifications to the PROTAC's warhead, linker, or E3 ligase ligand impact binding affinity and thermodynamics.
Quantitative Data Summary
The following tables summarize key thermodynamic data for well-characterized PROTACs, providing a reference for expected binding affinities and cooperativity values.
Table 1: Thermodynamic Parameters for VHL-based PROTACs Targeting BRD4
| PROTAC | Target | Binary Kd (PROTAC to VHL) (nM) | Binary Kd (PROTAC to Target) (nM) | Ternary Kd (VHL to PROTAC-Target) (nM) | Cooperativity (α) | ΔH (kcal/mol) (Ternary) | Reference |
| MZ1 | BRD4BD2 | 67 ± 8 | 4 (SPR KD) | 4.4 ± 1.0 | >15 | - | [1][9] |
| AT1 | BRD4BD2 | 330 | - | - | 7 | - | [8][9] |
| macro-PROTAC-1 | BRD4BD2 | 47 ± 9 | - | 2 ± 1 | >23 | - | [1] |
| macro-PROTAC-1 | BRD2BD1 | 47 ± 9 | - | 70 ± 32 | 0.7 | - | [1] |
Table 2: Thermodynamic Parameters for CRBN-based PROTACs Targeting BRD4
| PROTAC | Target | Binary Kd (PROTAC to CRBN) (nM) | Ternary Kd (CRBN to PROTAC-Target) (nM, TR-FRET) | Cooperativity (α, TR-FRET) | Reference |
| dBET6 | BRD4BD1 | - | - | 0.6 | [1] |
| dBET6 | BRD4BD2 | - | - | 0.2 | [1] |
Note: Cooperativity (α) is calculated as the ratio of the binary Kd to the ternary Kd. An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Experimental Protocols
Detailed methodologies for performing ITC experiments to characterize PROTAC binding are provided below. It is crucial that all proteins are highly pure and that the buffers for the protein and PROTAC solutions are precisely matched to minimize heats of dilution.[10]
Part 1: Determining Binary Binding Affinities
Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the PROTAC to the target protein and the E3 ligase individually.
Materials:
-
Purified target protein (e.g., BRD4)
-
Purified E3 ligase complex (e.g., VHL-ElonginC-ElonginB complex, VCB)
-
PROTAC of interest
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)
-
Dialysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP)
Protocol: PROTAC to Target Protein (Kd1)
-
Sample Preparation:
-
Thoroughly dialyze the purified target protein against the chosen ITC buffer.
-
Dissolve the PROTAC in the final dialysis buffer to ensure a precise buffer match. Centrifuge or filter both solutions to remove any precipitates.
-
Accurately determine the concentration of the protein and PROTAC solutions.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Equilibrate the instrument with the ITC buffer.
-
-
Loading the Instrument:
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Follow with a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the PROTAC solution into the buffer-filled sample cell to determine the heat of dilution. This value will be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Subtract the heat of dilution.
-
Fit the data to a one-site binding model to determine the Kd, n, and ΔH.
-
Protocol: PROTAC to E3 Ligase (Kd2)
-
Follow the same procedure as for the PROTAC to target protein, but with the E3 ligase complex in the sample cell.
Part 2: Determining Ternary Complex Formation and Cooperativity
Objective: To determine the binding affinity of one protein to the pre-formed binary complex of the PROTAC and the other protein, and to calculate the cooperativity factor (α).
Protocol: E3 Ligase to PROTAC-Target Protein Complex
-
Sample Preparation:
-
Prepare solutions of the E3 ligase, target protein, and PROTAC in precisely matched ITC buffer as described in Part 1.
-
-
Loading the Instrument:
-
Prepare a solution in the sample cell containing the target protein (e.g., 10-20 µM) and the PROTAC at a concentration sufficient to ensure saturation of the target protein (typically 1.1 to 1.5-fold molar excess).
-
Load the E3 ligase solution into the injection syringe at a concentration 10-20 times higher than the target protein concentration.
-
-
Titration and Data Analysis:
-
Perform the titration and data analysis as described in Part 1. The resulting Kd represents the affinity of the E3 ligase for the PROTAC-target protein binary complex (Kd,ternary).
-
Cooperativity Calculation:
The cooperativity factor (α) is calculated using the following formula: α = Kd (PROTAC to E3 Ligase) / Kd,ternary (E3 Ligase to PROTAC-Target complex)
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
ITC Experimental Workflow for Ternary Complex Analysis
Caption: Workflow for ITC-based characterization of PROTAC binding.
Logical Relationship of Cooperativity
Caption: The influence of cooperativity on ternary complex formation.
Troubleshooting Common ITC Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Large heats of dilution | Mismatched buffers (pH, salt concentration, additives). | Ensure identical buffer composition for all components through dialysis or careful preparation.[10][11] Run a control titration of the injectant into the buffer to quantify and subtract the heat of dilution.[10] |
| No or very weak signal | Binding affinity is too weak for ITC detection (Kd in the high µM to mM range). Inactive protein or incorrect concentrations. | Increase the concentrations of both protein and ligand if possible. Confirm protein activity through other assays. Verify concentrations using a reliable method. |
| Sigmoidal curve does not reach saturation | The concentration of the injectant is too low relative to the component in the cell. | Increase the concentration of the injectant to be at least 10-20 times that of the cell component.[10] |
| Precipitation during titration | PROTAC or protein solubility is exceeded upon binding or at the concentrations used. | Reduce the concentrations of the reactants. Modify the buffer conditions (e.g., add a small amount of a co-solvent like DMSO, ensuring it is matched in both solutions). |
| Complex binding isotherms (not fitting a 1:1 model) | Multiple binding sites, conformational changes upon binding, or aggregation. | Attempt to fit the data to more complex binding models (e.g., two-site sequential binding). Use complementary techniques like size-exclusion chromatography to check for aggregation. |
Conclusion
Isothermal Titration Calorimetry is an indispensable technique for the detailed characterization of PROTAC binding interactions. By providing a complete thermodynamic profile of binary and ternary complex formation, ITC empowers researchers to make data-driven decisions in the design and optimization of potent and selective protein degraders. The protocols and data presented in this application note serve as a valuable resource for scientists in the field of targeted protein degradation.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Application Notes and Protocols for Utilizing (S,R,S)-AHPC-propargyl in Cell-Based Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
(S,R,S)-AHPC-propargyl is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a commonly exploited E3 ligase in PROTAC design.[1][2] The propargyl group serves as a versatile chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and modular synthesis of PROTACs.[1][3]
These application notes provide a comprehensive guide for researchers on how to utilize this compound to synthesize VHL-recruiting PROTACs and subsequently evaluate their efficacy in cell-based degradation assays.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, bringing the target protein and the E3 ligase into close proximity to form a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. A polyubiquitin chain is formed on the target protein, which is then recognized and degraded by the 26S proteasome.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate this compound with an azide-functionalized ligand for a protein of interest (POI-linker-azide).
Materials:
-
This compound
-
POI-linker-azide (synthesized separately)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., THF/t-Butanol/H₂O)
-
Nitrogen or Argon gas
-
Reaction vessel and magnetic stirrer
-
Purification supplies (e.g., HPLC)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the POI-linker-azide (1.0-1.2 equivalents) in the chosen solvent system.
-
Prepare fresh solutions of copper(II) sulfate (0.1-0.2 equivalents) and sodium ascorbate (0.2-0.4 equivalents) in a minimal amount of water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique, such as LC-MS. The reaction is typically complete within 6-24 hours.
-
Upon completion, quench the reaction and purify the crude product using an appropriate method, such as reverse-phase HPLC, to obtain the desired PROTAC.
-
Confirm the identity and purity of the final PROTAC product by NMR and high-resolution mass spectrometry.
Protocol 2: Cell-Based Protein Degradation Assay using Western Blot
This protocol outlines the steps to assess the degradation of a target protein in cultured cells treated with a synthesized PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and denature by boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
-
Protocol 3: High-Throughput Cell-Based Degradation Assay using HiBiT Technology
This protocol provides a more high-throughput alternative to Western blotting for quantifying protein degradation kinetics in living cells. This method requires the target protein to be endogenously tagged with the HiBiT peptide using CRISPR/Cas9.
Materials:
-
CRISPR-edited cell line expressing the HiBiT-tagged protein of interest
-
Cell culture medium and supplements
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
LgBiT protein and lytic substrate (for endpoint assay) or Endurazine™ live-cell substrate (for kinetic assay)
-
Luminometer
Procedure:
-
Cell Plating:
-
Plate the HiBiT-tagged cells in a white, opaque multi-well plate suitable for luminescence measurements.
-
-
Compound Addition:
-
Prepare serial dilutions of the PROTAC in the appropriate cell culture medium.
-
Add the diluted PROTACs to the cells.
-
-
Luminescence Measurement (Endpoint or Kinetic):
-
Endpoint Assay: After a desired incubation time, add the lytic reagent containing LgBiT protein and substrate to lyse the cells and generate a luminescent signal.
-
Kinetic Assay: For real-time measurements, add a live-cell substrate like Endurazine™ and measure luminescence at multiple time points.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of HiBiT-tagged protein.
-
Normalize the data to the vehicle-treated control to determine the percentage of degradation.
-
Calculate DC₅₀ and Dₘₐₓ values from the dose-response curves.
-
Data Presentation: Performance of VHL-Based PROTACs
The following table summarizes the degradation performance of several published VHL-based PROTACs, illustrating the range of potencies and maximal degradation levels that can be achieved.
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| GP262 | p110γ | MDA-MB-231 | 42.23 | 88.6 | [4] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [4] |
| GP262 | p110α | MDA-MB-231 | 227.4 | 71.3 | [4] |
| Jps016 (tfa) | HDAC1 | HCT116 | 550 | 77 | [5] |
| Jps016 (tfa) | HDAC3 | HCT116 | 530 | 66 | [5] |
| PROTAC 4 | HDAC1 | HCT116 | 550 | ~100 | [5] |
| PROTAC 4 | HDAC3 | HCT116 | 530 | >50 | [5] |
| Compound 1q | EGFRL858R/T790M | H1975 | 355.9 | Not Reported | |
| B1-10J | ERK1/2 | HCT116 | 102 | Not Reported |
Conclusion
This compound is a valuable chemical tool for the development of VHL-recruiting PROTACs. Its integrated propargyl handle allows for the straightforward and efficient synthesis of PROTAC libraries using click chemistry. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize novel PROTACs and to quantitatively assess their ability to induce the degradation of target proteins in a cellular context. By employing robust and reproducible assays such as Western blotting and HiBiT-based methods, researchers can effectively determine key degradation parameters like DC₅₀ and Dₘₐₓ, which are crucial for the optimization of potent and selective protein degraders.
References
solubility and storage conditions for (S,R,S)-AHPC-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-propargyl, also known as VH032-propargyl, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] The propargyl group on this compound enables its conjugation to a target protein ligand via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2] These application notes provide detailed information on the solubility, storage, and key experimental protocols for the effective use of this compound in PROTAC development.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its stability and reactivity. The following tables summarize its solubility in various solvents and recommended storage conditions.
Table 1: Solubility of this compound
| Solvent System | Concentration | Observations |
| DMSO | 100 mg/mL (189.88 mM) | Ultrasonic treatment may be needed.[2] |
| In vivo formulation 1 | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.75 mM) | Clear solution.[2] |
| In vivo formulation 2 | ||
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.75 mM) | Clear solution.[2] |
| In vivo formulation 3 | ||
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.75 mM) | Clear solution.[2] |
Table 2: Storage Conditions for this compound
| Format | Storage Temperature | Duration | Notes |
| Powder | -20°C or -80°C | Refer to Certificate of Analysis | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Signaling Pathway
This compound is a key component of PROTACs that hijack the ubiquitin-proteasome system. The diagram below illustrates the mechanism of action of a PROTAC incorporating a VHL ligand like (S,R,S)-AHPC.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" conjugation of this compound to a target protein ligand containing an azide functional group.
Materials:
-
This compound
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Anhydrous DMSO
-
Deionized water
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized target protein ligand in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
-
Reaction Setup:
-
In a reaction vial, add the azide-functionalized target protein ligand (1 equivalent).
-
Add this compound (1.2 equivalents).
-
Add DMSO to achieve a final reaction concentration of 1-5 mM.
-
-
Catalyst Preparation:
-
In a separate tube, mix CuSO₄ stock solution and THPTA stock solution in a 1:2 molar ratio. Allow the mixture to stand for 5 minutes to form the Cu(I)-THPTA complex.
-
-
Reaction Initiation:
-
Add the Cu(I)-THPTA complex to the reaction mixture (typically 0.1-0.2 equivalents relative to the limiting reagent).
-
Add the freshly prepared sodium ascorbate solution (5-10 equivalents) to the reaction mixture to initiate the cycloaddition.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature, protected from light.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-4 hours).
-
-
Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The crude product is then purified by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Caption: PROTAC Synthesis Workflow via CuAAC.
Protocol 2: Cellular Protein Degradation Assay using Western Blot
This protocol outlines a method to evaluate the ability of a synthesized PROTAC to induce the degradation of a target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range is 1 nM to 10 µM.
-
Include a vehicle-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
-
Caption: Protein Degradation Assay Workflow.
Conclusion
This compound is a versatile and indispensable tool for the development of VHL-based PROTACs. Its well-defined properties and reactivity in CuAAC reactions facilitate the efficient synthesis of novel protein degraders. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their drug discovery efforts, from chemical synthesis to cellular characterization. Adherence to the recommended storage and handling procedures will ensure the integrity and performance of this critical reagent.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Cellular Permeability of (S,R,S)-AHPC-propargyl PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-propargyl PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor cellular permeability, a common hurdle in PROTAC development.
Frequently Asked Questions (FAQs)
Q1: What are this compound PROTACs and why is cellular permeability a concern?
A1: this compound PROTACs are a class of Proteolysis Targeting Chimeras that utilize the (S,R,S)-AHPC moiety as a ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The "propargyl" group serves as a chemical handle, often used in click chemistry for facile conjugation to a target protein binder via a linker.
Cellular permeability is a critical concern for these molecules because, like most PROTACs, they are large molecules that often violate traditional drug-likeness rules (such as Lipinski's Rule of Five) due to their high molecular weight and large polar surface area.[1][2] For a PROTAC to be effective, it must cross the cell membrane to engage its intracellular target protein and the E3 ligase machinery.[1]
Q2: What are the typical physicochemical properties of VHL-based PROTACs that contribute to poor permeability?
A2: VHL-based PROTACs, including those synthesized from an this compound precursor, generally possess physicochemical properties that are not conducive to passive diffusion across the lipid bilayer of the cell membrane. These properties include:
-
High Molecular Weight (MW): Typically ranging from 700 to 1200 Da.[1][3]
-
Large Polar Surface Area (PSA): Often exceeding the generally accepted limit for good cell permeability.
-
Multiple Hydrogen Bond Donors and Acceptors: These increase the polarity of the molecule.[1][3]
-
High Number of Rotatable Bonds: Contributing to conformational flexibility which can be entropically unfavorable for membrane crossing.
Q3: How does the linker component of the PROTAC affect its cellular permeability?
A3: The linker is a crucial determinant of a PROTAC's physicochemical properties and, consequently, its cell permeability.[2][4] The composition, length, and rigidity of the linker can influence:
-
Overall Lipophilicity: The balance between hydrophilicity and lipophilicity of the linker can be fine-tuned to improve permeability.
-
Intramolecular Hydrogen Bonding: Linkers can be designed to promote the formation of intramolecular hydrogen bonds, which can shield polar groups and reduce the effective PSA, creating a more compact, "chameleon-like" structure that is more amenable to membrane transit.[2]
-
Conformational Rigidity: Introducing some rigidity into the linker can reduce the entropic penalty of membrane crossing.
Q4: What is the "hook effect" and how does it relate to PROTAC concentration and cellular uptake?
Troubleshooting Guide for Poor Cellular Permeability
This guide provides a systematic approach to diagnosing and addressing poor cellular permeability of your this compound PROTAC.
Problem 1: No or very low target degradation observed in cellular assays.
-
Possible Cause: The PROTAC is not entering the cells in sufficient concentration.
-
Troubleshooting Steps:
-
Confirm Target and E3 Ligase Expression: Ensure that your cell line expresses both the target protein and VHL E3 ligase at adequate levels.[6]
-
Assess Cell Permeability Directly: Utilize in vitro permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay to quantify the permeability of your PROTAC.[8][9]
-
Optimize PROTAC Concentration and Incubation Time: Perform a broad dose-response experiment (e.g., 1 pM to 100 µM) and a time-course experiment (e.g., 4, 8, 16, 24 hours) to rule out suboptimal experimental conditions.[5][9]
-
Modify the PROTAC Structure: If permeability is confirmed to be low, consider chemical modifications. This can include optimizing the linker to increase lipophilicity or promote intramolecular hydrogen bonding, or employing a prodrug strategy to mask polar functional groups.[4]
-
Problem 2: Inconsistent results between different batches of the same PROTAC.
-
Possible Cause: Variability in the physicochemical properties of the synthesized PROTAC.
-
Troubleshooting Steps:
-
Thorough Physicochemical Characterization: For each new batch, confirm identity, purity, and solubility.
-
Standardize Experimental Conditions: Ensure consistent cell passage number, seeding density, and treatment conditions.[7]
-
Problem 3: Good in vitro permeability (e.g., PAMPA) but poor cellular activity.
-
Possible Cause: The PROTAC is a substrate for cellular efflux pumps.
-
Troubleshooting Steps:
-
Perform a Bidirectional Caco-2 Assay: This assay can determine if your PROTAC is actively transported out of the cell by measuring permeability in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio greater than 2 is indicative of active efflux.[10][11]
-
Co-treatment with Efflux Pump Inhibitors: In your cellular degradation assay, co-administer your PROTAC with known inhibitors of common efflux pumps (e.g., verapamil for P-gp) to see if target degradation is restored.[11]
-
Quantitative Data on VHL-based PROTAC Permeability
The following table summarizes representative permeability data for a selection of VHL-based PROTACs from the literature. This data illustrates the range of permeabilities observed and the impact of structural modifications.
| PROTAC Compound | Target | Molecular Weight (Da) | cLogP | PAMPA Papp (10-6 cm/s) | Reference |
| PROTAC 1 | BRD4 | ~950 | 3.5 | < 0.1 | [4] |
| PROTAC 2 | BRD4 | ~980 | 4.2 | 0.2 | [4] |
| MZ1 | BRD4 | ~900 | N/A | 0.01 | [12] |
| ARV-771 | BET | ~1050 | N/A | 0.2 | [12] |
| Compound 7 | BRD4 | ~1000 | N/A | 0.6 | [1] |
| Compound 9 | BRD4 | ~1100 | N/A | 0.006 | [1] |
| PROTAC 14 | AR | ~900 | N/A | < 1.0 (Caco-2 A to B) | [8] |
| PROTAC 19 | AR | ~850 | N/A | 2.3 | [8] |
Note: The permeability of a specific this compound PROTAC will depend on the attached warhead and the nature of the linker.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Procedure:
-
Prepare Solutions: Dissolve the test PROTAC and control compounds in PBS (often with a small percentage of DMSO, e.g., 5%) to a final concentration of 1-10 µM.[13]
-
Coat Donor Plate: Add 5 µL of the artificial membrane solution to the membrane of each well of the donor plate.[13]
-
Add Solutions to Plates: Add the PROTAC solution to the donor wells and fresh PBS to the acceptor wells.[13]
-
Assemble and Incubate: Place the donor plate into the acceptor plate and incubate for 10-20 hours at room temperature.[13]
-
Quantify: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))
Caco-2 Permeability Assay
This cell-based assay provides a more comprehensive assessment of permeability, including passive diffusion and active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test PROTAC and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
LC-MS/MS for analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 18-22 days to allow for differentiation and formation of a polarized monolayer.[10][11]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Bidirectional Permeability:
-
Apical to Basolateral (A-B): Add the PROTAC solution to the apical (upper) compartment and fresh HBSS to the basolateral (lower) compartment.
-
Basolateral to Apical (B-A): Add the PROTAC solution to the basolateral compartment and fresh HBSS to the apical compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: Take samples from the receiver compartment at various time points.
-
Quantification: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[10]
Visualizations
Caption: Troubleshooting workflow for poor PROTAC cellular activity.
Caption: Factors influencing PROTAC cellular permeability.
References
- 1. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC-Propargyl-Based Degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for (S,R,S)-AHPC-propargyl-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the target protein of interest (POI) and the ligand recruiting an E3 ubiquitin ligase.[1] Its length, composition, and attachment points are critical for the efficacy of the PROTAC as they dictate the geometry and stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[1]
Q2: Why is (S,R,S)-AHPC used as an E3 ligase ligand in PROTACs?
A2: (S,R,S)-AHPC is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] VHL is a widely expressed E3 ligase, making it a versatile choice for inducing the degradation of a broad range of target proteins.[2]
Q3: What is the advantage of using a propargyl group in the linker?
A3: A propargyl group, which contains a terminal alkyne, is commonly incorporated into PROTAC linkers to enable "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] This reaction is highly efficient and allows for the modular and rapid synthesis of a library of PROTACs with varying linker lengths and compositions, which is essential for optimizing the degrader's performance.[3][4]
Q4: How does linker length impact the degradation efficiency of a PROTAC?
A4: Linker length has a significant impact on the degradation efficiency, often measured as the half-maximal degradation concentration (DC50). A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme. Therefore, there is typically an optimal linker length for each specific target and E3 ligase pair.
Q5: What is the "hook effect" and how does it relate to linker optimization?
A5: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex. While linker design cannot completely eliminate the hook effect, a well-optimized linker can enhance the stability of the ternary complex, thus mitigating the effect.
Troubleshooting Guide
Problem 1: My this compound-based degrader shows good binding to the target protein and VHL individually but does not induce degradation.
-
Question: Have you confirmed the formation of a ternary complex (Target Protein-PROTAC-VHL)?
-
Answer: The inability to form a stable ternary complex is a common reason for the lack of degradation. The linker length may not be optimal for bringing the two proteins into a productive orientation.
-
Recommendation: Perform a co-immunoprecipitation (co-IP) experiment to verify the formation of the ternary complex in the presence of your PROTAC.
-
-
Question: Is the linker length appropriate?
-
Answer: As mentioned, an inappropriate linker length can prevent the formation of a functional ternary complex.
-
Recommendation: Synthesize and test a series of degraders with varying linker lengths (e.g., by adding or removing PEG units) to identify the optimal length.
-
Problem 2: I am observing a very pronounced "hook effect" with my degrader.
-
Question: How stable is the ternary complex?
-
Answer: A very pronounced hook effect can indicate that the ternary complex is not sufficiently stable, leading to a higher proportion of binary complexes at elevated concentrations.
-
Recommendation: Consider redesigning the linker to improve the stability of the ternary complex. This could involve altering the linker's composition to be more rigid or to introduce favorable interactions with the target protein or VHL.
-
Problem 3: The degradation efficiency (DC50) of my degrader is very low.
-
Question: Have you explored a sufficient range of linker lengths?
-
Answer: The optimal linker length can fall within a narrow range. It is crucial to test a systematic variation of linker lengths to identify the most potent degrader.
-
Recommendation: If you have only tested a few linker lengths, expand your library to include shorter, longer, and intermediate lengths.
-
-
Question: Are the physicochemical properties of the PROTAC optimal?
-
Answer: Poor cell permeability or solubility can limit the intracellular concentration of the PROTAC, leading to low degradation efficiency. The linker significantly contributes to these properties.
-
Recommendation: Analyze the physicochemical properties of your degrader. If permeability or solubility is an issue, consider modifying the linker to be more hydrophilic (e.g., by incorporating more PEG units) or more rigid.
-
Data Presentation
The following table summarizes the effect of linker length on the degradation of BRD4 by a series of this compound-based PROTACs. The data is adapted from a study by Wurz et al. (2018), which utilized a "click chemistry" platform for the rapid synthesis of these degraders.
Table 1: Effect of PEG Linker Length on BRD4 Degradation by this compound-Based PROTACs
| PROTAC Compound | Linker Composition (Number of PEG units) | Linker Length (atoms) | BRD4 Degradation DC50 (nM) |
| 1 | 0 | 5 | >1000 |
| 2 | 1 | 8 | 110 |
| 3 | 2 | 11 | 22 |
| 4 | 3 | 14 | 13 |
| 5 | 4 | 17 | 20 |
Data is representative of VHL-recruiting PROTACs targeting BRD4 and is based on the findings of Wurz et al., J. Med. Chem. 2018, 61, 2, 453–461. The DC50 values were determined in a cellular assay measuring BRD4 degradation.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol describes the quantification of target protein degradation in cells treated with an this compound-based degrader.
Materials:
-
Cell line expressing the target protein
-
This compound-based degrader stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 value.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for verifying the formation of the Target Protein-PROTAC-VHL ternary complex.
Materials:
-
Cells expressing the target protein and VHL
-
This compound-based degrader
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody against VHL (for immunoprecipitation)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.
-
Treat cells with the degrader or vehicle control (DMSO) for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with Co-IP lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Add the anti-VHL antibody or isotype control IgG to the pre-cleared lysate and incubate overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel.
-
Perform a Western blot and probe the membrane with antibodies against the target protein and VHL to confirm their co-immunoprecipitation.
-
Protocol 3: MTT Assay for Cell Viability
This protocol is for assessing the effect of the degrader on cell viability.
Materials:
-
Cells of interest
-
This compound-based degrader
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the degrader concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of an this compound-based degrader.
Caption: Troubleshooting workflow for optimizing degrader performance.
Caption: Exemplary structure of an this compound-based degrader.
References
- 1. lifesensors.com [lifesensors.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the solubility of (S,R,S)-AHPC-propargyl conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the solubility of (S,R,S)-AHPC-propargyl conjugates.
Troubleshooting Guide
Issue: My this compound conjugate precipitated out of solution during my experiment. What should I do?
Possible Cause: The solvent system may not be optimal for maintaining the solubility of your conjugate, especially upon dilution into an aqueous buffer for biological assays.
Solution:
-
Review Your Current Solvent: If you are using a single solvent, consider a co-solvent system. For instance, a small amount of an organic solvent like DMSO is often used to initially dissolve the compound, followed by dilution with an aqueous solution containing a solubilizing agent.
-
Optimize Co-solvent Ratios: Systematically test different ratios of your organic solvent to the aqueous phase. It's crucial to find a balance that maintains solubility without compromising your experimental assay (e.g., cell viability, enzyme activity).
-
Incorporate Solubilizing Excipients: Consider the use of excipients in your aqueous phase. Cyclodextrins, such as SBE-β-CD, are known to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][2][3] Surfactants like Tween-80 can also be effective.
-
Gentle Warming and Sonication: If you observe precipitation during the preparation of your stock solution, gentle warming or sonication can help to redissolve the compound.[4][5][6] However, be cautious about the thermal stability of your conjugate.
Issue: I am seeing inconsistent results in my biological assays, which I suspect is due to poor solubility.
Possible Cause: Poor solubility can lead to an inaccurate concentration of the active compound in your assay, leading to high variability in your results. The compound may be precipitating at the concentrations used.
Solution:
-
Determine the Kinetic Solubility: Before proceeding with biological assays, perform a kinetic solubility assay in your final assay buffer. This will help you determine the maximum concentration at which your compound remains in solution under the assay conditions.
-
Use a Freshly Prepared Solution: Prepare your solutions fresh for each experiment to avoid potential degradation or precipitation over time.
-
Consider a Different Formulation Strategy: If simple co-solvent systems are not sufficient, you may need to explore more advanced formulation strategies such as the preparation of solid dispersions or lipid-based formulations.[1][7][8]
Frequently Asked Questions (FAQs)
What are the recommended solvents for dissolving this compound conjugates?
Based on available data, this compound has been shown to be soluble in several solvent systems. A common starting point is to use a small amount of DMSO, followed by dilution. For in vivo studies, co-solvent systems containing PEG300, Tween-80, and saline, or formulations with SBE-β-CD or corn oil have been successfully used.[4][5][6][9]
How can I improve the aqueous solubility of my this compound conjugate?
Improving the aqueous solubility of hydrophobic compounds like this compound conjugates often requires a systematic approach:
-
Co-solvency: The use of water-miscible organic solvents (e.g., DMSO, ethanol) in combination with water can significantly enhance solubility.[10][11]
-
pH Adjustment: If your conjugate has ionizable groups, adjusting the pH of the solution to favor the ionized form can increase solubility.
-
Use of Excipients:
-
Particle Size Reduction: For solid forms, techniques like micronization can increase the surface area for dissolution.[3][10][12]
Are there any structural modifications I can make to the this compound conjugate to improve solubility?
While modifying the core structure may alter its biological activity, strategic additions can improve solubility. The introduction of polar functional groups or PEG linkers can increase hydrophilicity. For instance, related compounds like (S,R,S)-AHPC-O-PEG1-propargyl incorporate a PEG linker, which generally improves solubility.
Quantitative Data Summary
The following table summarizes reported solubility data for this compound and related conjugates in various solvent systems. This data can serve as a starting point for developing a suitable formulation.
| Compound | Solvent System | Reported Solubility | Reference |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (4.75 mM) | [9] |
| This compound | 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (4.75 mM) | [9] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.75 mM) | [4] |
| (S,R,S)-AHPC-(C3-PEG)2-C6-Cl | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.34 mM) | [5] |
| (S,R,S)-AHPC-(C3-PEG)2-C6-Cl | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.34 mM) | [5] |
| (S,R,S)-AHPC-Me hydrochloride | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.32 mM) | [6] |
| (S,R,S)-AHPC-Me hydrochloride | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (4.32 mM) | [6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent System
This protocol describes the preparation of a stock solution using DMSO as the primary solvent, followed by dilution in a saline solution containing PEG300 and Tween-80.
-
Weigh the desired amount of this compound conjugate in a sterile microcentrifuge tube.
-
Add a volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 25 mg/mL).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
In a separate sterile tube, prepare the vehicle solution by mixing 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline for every 1 mL of final working solution desired.
-
To prepare the final working solution, add 100 µL of the DMSO stock solution to the vehicle solution and mix thoroughly. This will result in a final concentration of 10% DMSO.
Protocol 2: Preparation of a Stock Solution using a Cyclodextrin-based Formulation
This protocol outlines the use of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to improve the aqueous solubility of the conjugate.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Weigh the desired amount of this compound conjugate in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO to dissolve the compound (e.g., to make a 25 mg/mL stock).
-
In a separate tube, add the desired volume of the 20% SBE-β-CD solution.
-
While vortexing, slowly add the DMSO stock solution to the SBE-β-CD solution to achieve the final desired concentration. The final DMSO concentration should be kept low (e.g., ≤10%).
Visualizations
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. japer.in [japer.in]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Enhancing Solubility of Hydrophobic Drugs: A Review of Solid Dispersions [wisdomlib.org]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. ijmsdr.org [ijmsdr.org]
- 11. longdom.org [longdom.org]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
minimizing off-target effects of VH032-propargyl PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VH032-propargyl PROTACs. Our goal is to help you minimize off-target effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects when using VH032-propargyl PROTACs?
A1: Off-target effects with VH032-propargyl PROTACs can stem from several factors:
-
Degradation-independent off-targets: The PROTAC molecule itself, including the VH032 ligand or the warhead, might bind to and affect the function of proteins other than the intended target without inducing their degradation.
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins that are structurally similar to the target of interest or other proteins that unintentionally form a stable ternary complex with the PROTAC and the E3 ligase.
-
"Hook effect": At excessively high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and can lead to off-target pharmacology.[1]
-
Downstream effects: The degradation of the target protein can lead to changes in interconnected signaling pathways, which may be misinterpreted as direct off-target effects.
Q2: How can I minimize the "hook effect" in my experiments?
A2: The "hook effect" is a common phenomenon with PROTACs where degradation efficiency decreases at high concentrations. To mitigate this:
-
Perform a dose-response experiment: Test a wide range of PROTAC concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration that yields the maximal degradation (Dmax) before the hook effect becomes prominent.
-
Use the lowest effective concentration: Once the optimal concentration range is determined, use the lowest concentration that achieves robust and consistent target degradation for your experiments.
Q3: What are the appropriate negative controls for a PROTAC experiment?
A3: Including proper negative controls is crucial for interpreting your results accurately. Key controls include:
-
Vehicle control: Typically DMSO, to control for any effects of the solvent.
-
Non-binding epimer: A stereoisomer of your PROTAC that does not bind to the E3 ligase (e.g., a cis-hydroxyproline analog of VH032) but retains binding to the target protein. This helps to distinguish between degradation-dependent and -independent effects.
-
Warhead-only control: The ligand that binds to your target protein, without the E3 ligase binder and linker, to assess the pharmacological effects of target engagement alone.
-
VH032-propargyl only control: The E3 ligase ligand alone to control for effects related to VHL engagement.
Q4: How can I confirm that the observed phenotype is a direct result of on-target protein degradation?
A4: To confirm that your observed cellular phenotype is due to the specific degradation of your target protein, you can perform the following experiments:
-
Washout experiment: Remove the PROTAC from the cell culture medium and monitor the recovery of the target protein levels over time. A reversal of the phenotype upon protein recovery would support a direct link.
-
Rescue experiment: Introduce a degradation-resistant mutant of your target protein into the cells. If the phenotype is rescued in the presence of the PROTAC, it confirms that the effect is on-target.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High cell toxicity observed | 1. Off-target effects of the PROTAC. 2. High concentration of the PROTAC or solvent. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. 2. Lower the PROTAC concentration to the minimal effective dose. 3. Ensure the solvent concentration is not toxic to the cells. |
| Inconsistent target degradation | 1. Suboptimal PROTAC concentration (too low or in the "hook effect" range). 2. Issues with PROTAC stability in the culture medium. 3. Low expression of the VHL E3 ligase in the cell line. | 1. Perform a detailed dose-response and time-course experiment to identify the optimal conditions. 2. Assess the stability of your PROTAC in the experimental medium using LC-MS. 3. Confirm VHL expression levels in your cell line using Western blot or qPCR. |
| Discrepancy between proteomics and Western blot data | 1. Differences in the sensitivity of the assays. 2. Cross-reactivity of the antibody used in the Western blot. | 1. Use quantitative proteomics data to guide the selection of antibodies for validation. 2. Validate the specificity of your primary antibody using knockout/knockdown cell lines if available. |
| No or weak degradation of the target protein | 1. Poor cell permeability of the PROTAC. 2. Inefficient ternary complex formation. | 1. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA).[2][3][4] 2. Consider redesigning the linker length or composition to promote a more stable ternary complex. |
Quantitative Data Summary
The following tables provide illustrative examples of quantitative data that can be generated to assess the off-target effects of a hypothetical VH032-propargyl-based PROTAC targeting Protein X.
Table 1: Global Proteomics Analysis of Off-Target Degradation
This table illustrates hypothetical data from a quantitative proteomics experiment comparing protein abundance in cells treated with the PROTAC versus a vehicle control. Significant negative Log2 fold changes with low p-values indicate potential off-target degradation.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Protein X | TGTX | -2.5 | 0.001 | On-Target |
| Kinase A | KINA | -1.8 | 0.005 | Yes |
| Protein Y | OTHY | -0.2 | 0.5 | No |
| Structural Protein Z | STRZ | 0.1 | 0.8 | No |
| Kinase B | KINB | -0.5 | 0.1 | Possible |
Table 2: Kinase Selectivity Profiling
This table shows hypothetical data from a kinase panel screening to assess the inhibitory activity of the PROTAC against a panel of kinases, which can reveal degradation-independent off-target effects.
| Kinase | % Inhibition at 1 µM PROTAC | IC50 (nM) |
| Target-Related Kinase | 95 | 10 |
| Kinase A | 80 | 150 |
| Kinase C | 15 | >10,000 |
| Kinase D | 5 | >10,000 |
Table 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This table illustrates hypothetical data from a CETSA experiment to measure the thermal stabilization of proteins upon PROTAC binding, confirming target engagement and identifying potential off-target binding.
| Protein | Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (PROTAC) | Thermal Shift (°C) |
| Protein X | 52 | 50 | 85 | +4.5 |
| Kinase A | 55 | 50 | 65 | +2.0 |
| Protein Y | 48 | 50 | 52 | +0.2 |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to approximately 70-80% confluency.
-
Treat cells with the VH032-propargyl PROTAC at its optimal degradation concentration.
-
Include a vehicle control (e.g., DMSO) and a non-binding epimer control.
-
Incubate for a time point determined to be optimal for on-target degradation (e.g., 8-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform in-solution or in-gel digestion of proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
-
Western Blot for Target and Off-Target Degradation
This protocol provides a step-by-step method for validating protein degradation.
-
Cell Treatment and Lysis:
-
Plate cells and treat with a dose-range of the PROTAC and controls as described for the proteomics experiment.
-
After incubation, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target or potential off-target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to assess the binding of the PROTAC to its target and potential off-targets in a cellular context.[1][5][6][7][8][9][10][11]
-
Cell Treatment:
-
Treat intact cells with the PROTAC or vehicle control for a short duration (e.g., 1 hour).
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a few minutes.
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fraction by Western blot or an ELISA-based method to quantify the amount of the target and potential off-target proteins that remained soluble at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Logical workflow for troubleshooting off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
- 9. A Tale of Two Tails: Efficient Profiling of Protein Degraders by Specific Functional and Target Engagement Readouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pelagobio.com [pelagobio.com]
stability of (S,R,S)-AHPC-propargyl in in vitro and in vivo models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during in vitro and in vivo experiments with (S,R,S)-AHPC-propargyl, a widely used von Hippel-Lindau (VHL) E3 ligase ligand for PROTAC® development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as VH032-propargyl, is a high-affinity ligand for the VHL E3 ubiquitin ligase.[1][2][3] It serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] A PROTAC is a bifunctional molecule that recruits an E3 ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1][2] The stability of the this compound moiety and the overall PROTAC is critical for maintaining its concentration and activity in experimental models, which directly impacts the efficiency of target protein degradation.[4]
Q2: What are the primary pathways of degradation for PROTACs containing this compound?
-
Chemical Instability: This can involve hydrolysis of labile functional groups in the molecule, particularly within the linker region, in aqueous environments like buffers and cell culture media.
-
Metabolic Instability: In biological systems, PROTACs are subject to metabolism by enzymes, predominantly cytochrome P450s (CYPs) in the liver.[5] This "first-pass" metabolism can significantly reduce the bioavailability and efficacy of the PROTAC in in vivo models.[5]
Q3: My PROTAC with this compound shows good in vitro potency but poor in vivo efficacy. What could be the issue?
This is a common challenge in PROTAC development and can often be attributed to poor metabolic stability.[4] The PROTAC may be rapidly cleared in vivo, preventing it from reaching the necessary concentration at the target site. It is also possible that metabolites of the PROTAC are generated that can compete with the parent compound for binding to the target protein or VHL, thereby reducing degradation efficiency.[4]
Q4: How can I assess the in vitro stability of my this compound-containing PROTAC?
The most common method is an in vitro metabolic stability assay using liver microsomes (from human, mouse, or rat) or hepatocytes.[5][6] These assays measure the rate of disappearance of the parent compound over time when incubated with these metabolically active preparations.[5][6]
Troubleshooting Guides
Issue 1: Rapid Degradation in In Vitro Metabolic Stability Assay
-
Observation: The concentration of your PROTAC decreases rapidly in a liver microsome stability assay, indicating a short half-life.
-
Possible Causes & Solutions:
-
Metabolic "Hotspots": Certain positions on the PROTAC molecule may be particularly susceptible to enzymatic modification.
-
Solution: Identify the metabolites using LC-MS/MS to pinpoint the sites of metabolism. Modify these "hotspots" by introducing metabolically inert groups, such as fluorine atoms, to block enzymatic activity.[5]
-
-
Linker Instability: The linker connecting this compound to the target protein ligand may be the primary site of metabolism.[4]
-
Solution: Synthesize analogs with different linker compositions. For example, replacing metabolically liable groups or incorporating cyclic structures can enhance stability.[7]
-
-
Issue 2: Inconsistent or Non-Reproducible Results in Cellular Assays
-
Observation: You observe high variability in target protein degradation between experiments.
-
Possible Causes & Solutions:
-
Poor Solubility and Aggregation: Due to their often high molecular weight and lipophilicity, PROTACs can have poor aqueous solubility, leading to precipitation in assay buffers.[5]
-
Solution: Assess the solubility of your compound in the assay medium. The use of formulation strategies such as the addition of solubilizing agents (e.g., DMSO, PEG300, Tween-80) may be necessary.[1][2] It is crucial to ensure the final solvent concentration does not affect cellular health or enzyme activity.[5][8]
-
-
Chemical Instability in Media: The PROTAC may be degrading in the cell culture medium over the course of the experiment.
-
Solution: Assess the stability of the PROTAC in the cell culture medium over the time course of your experiment by incubating the compound in the medium without cells and measuring its concentration at different time points.
-
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol is designed to determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a PROTAC.
Materials:
-
Test PROTAC containing this compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., Verapamil - known high clearance)
-
Negative control (e.g., Warfarin - known low clearance)
-
Acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct molecule)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a 10 mM stock solution of the test PROTAC and control compounds in DMSO.
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final DMSO concentration in the incubation should be less than 1%.[5]
-
Thaw the HLM on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[5]
-
-
Quenching and Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Data Presentation
Table 1: Hypothetical In Vitro Metabolic Stability Data
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| Test PROTAC | 25 | 55.4 |
| Verapamil (Positive Control) | 10 | 138.6 |
| Warfarin (Negative Control) | > 60 | < 11.5 |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Rapid in vitro degradation | Metabolic "hotspots" | Metabolite identification and medicinal chemistry optimization.[5] |
| Inconsistent cellular data | Poor solubility | Check solubility and optimize formulation.[7] |
| In vitro/in vivo disconnect | High in vivo clearance | Perform pharmacokinetic studies to determine exposure.[4] |
Visualizations
Caption: Workflow for assessing the in vitro metabolic stability of a PROTAC.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VH 032, propargyl | Degrader Building Blocks: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Click Chemistry for PROTAC Synthesis
Welcome to the technical support center for refining click chemistry reaction conditions to achieve higher PROTAC yields. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of Proteolysis Targeting Chimeras (PROTACs) using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Troubleshooting Guide: Common Issues and Solutions in PROTAC CuAAC Reactions
This guide addresses specific problems you may encounter during the CuAAC reaction for PROTAC synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause | Solution |
| Low or No Product Yield | 1. Inactive Copper Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen. The reducing agent, sodium ascorbate, may also be old or oxidized. | - Degas your solvent: Sparge the reaction solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before adding reagents. - Use fresh sodium ascorbate: Prepare a stock solution of sodium ascorbate in deoxygenated water immediately before use. Oxidized sodium ascorbate often appears yellowish or brownish.[1] - Maintain an inert atmosphere: Conduct the reaction under a positive pressure of argon or nitrogen. |
| 2. Inappropriate Ligand or Ligand-to-Copper Ratio: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. An incorrect ratio can lead to catalyst deactivation or inhibition. | - Use a copper-chelating ligand: Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are commonly used to protect the catalyst. - Optimize the ligand-to-copper ratio: A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from oxidative damage.[2][3] However, ratios between 1:1 and 5:1 can be effective. It is advisable to pre-mix the copper salt and the ligand before adding them to the reaction mixture. | |
| 3. Poor Solubility of Reactants: PROTAC precursors (the warhead-linker and E3 ligase-linker fragments) can be large and have poor solubility in commonly used solvent systems, leading to a slow or incomplete reaction. | - Choose an appropriate solvent system: A mixture of an organic solvent (like DMSO, DMF, or t-BuOH) and water is often used to dissolve both the organic substrates and the inorganic catalyst components.[2] - Increase temperature: Gently heating the reaction (e.g., to 40-60°C) can improve solubility and increase the reaction rate. However, be mindful of the thermal stability of your substrates.[2] | |
| 4. Substrate-Specific Issues: Steric hindrance near the azide or alkyne functional groups can impede the reaction. Additionally, certain functional groups within the PROTAC precursors (e.g., thiols, some heterocycles) can coordinate with the copper catalyst, inhibiting its activity. | - For sterically hindered substrates: Increase the reaction time and/or temperature. - For substrates with copper-coordinating groups: Increase the concentration of the copper-ligand complex. The addition of sacrificial metals like Zn(II) has also been reported to help by occupying coordinating sites.[2] | |
| Presence of Side Products | 1. Oxidative Damage to Substrates: The combination of a copper salt and sodium ascorbate can generate reactive oxygen species (ROS), which may oxidize sensitive functional groups on your PROTAC precursors, particularly on peptide-based components (e.g., methionine, histidine).[4][5][6] | - Use a protective ligand: Ligands like THPTA not only stabilize Cu(I) but also act as sacrificial reductants, protecting the substrates from oxidation.[3] A higher ligand-to-copper ratio (e.g., 5:1) is beneficial.[3] - Add a scavenger for ascorbate byproducts: Aminoguanidine can be added to the reaction mixture to trap reactive byproducts of ascorbate oxidation that might otherwise react with your substrates.[3] - Minimize exposure to oxygen: As mentioned for low yield, thorough degassing is crucial. |
| 2. Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, Cu(I) can catalyze the oxidative coupling of terminal alkynes to form a diyne byproduct. | - Strict exclusion of oxygen: Maintaining an inert atmosphere is the most effective way to prevent this side reaction. - Use of a ligand: A suitable ligand can suppress Glaser coupling by stabilizing the copper acetylide intermediate. | |
| 3. Reaction with Thiols: If your PROTAC precursors contain free cysteine residues, the thiol group can react with the alkyne in a copper-catalyzed process, leading to the formation of thiotriazole byproducts.[5] | - Protect thiol groups: If the thiol is not essential for the final PROTAC's function, consider protecting it before the click reaction. - Modify reaction conditions: Increasing the concentration of the reducing agent TCEP has been shown to diminish the formation of thiotriazoles.[5] | |
| Difficult Purification | 1. Removal of Copper Catalyst: Residual copper can interfere with downstream biological assays and can be difficult to remove completely. | - Use a copper-chelating resin: After the reaction, the mixture can be passed through a resin that specifically binds copper. - EDTA wash: Perform an aqueous workup with a solution of EDTA to chelate and remove the copper ions. - Chromatography: Reverse-phase HPLC is a very effective method for purifying the final PROTAC and separating it from the catalyst and unreacted starting materials. |
| 2. Co-elution of Product and Starting Materials: Due to the large size and similar physicochemical properties of the PROTAC product and its precursors, chromatographic separation can be challenging. | - Optimize HPLC conditions: Experiment with different solvent gradients, columns (e.g., C18, C8), and mobile phase additives (e.g., TFA, formic acid) to achieve better separation. - Use an excess of one reactant: Using a slight excess (e.g., 1.1-1.2 equivalents) of the less valuable precursor can help drive the reaction to completion, simplifying the purification by reducing the amount of one of the starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for CuAAC in PROTAC synthesis?
Both copper(II) sulfate (CuSO₄) with a reducing agent (like sodium ascorbate) and copper(I) salts (like CuI or CuBr) can be used. The CuSO₄/sodium ascorbate system is often preferred for its convenience and the in situ generation of the active Cu(I) catalyst.[2][3] However, for some systems, direct use of a Cu(I) salt might provide better results, although they are less stable and require stricter anaerobic conditions.
Q2: Which ligand should I choose for my reaction?
For aqueous or semi-aqueous reactions, which are common for bioconjugation and with large molecules like PROTACs, water-soluble ligands are recommended. THPTA and BTTAA are excellent choices as they accelerate the reaction and protect the substrates from oxidative damage.[3] The choice may also depend on the specific substrates and solvent system.
Q3: How can I monitor the progress of my click reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) if the product and starting materials have different Rf values, or more commonly by liquid chromatography-mass spectrometry (LC-MS). LC-MS allows for the direct observation of the consumption of starting materials and the formation of the desired PROTAC product.
Q4: What is a typical reaction time for PROTAC synthesis via CuAAC?
With optimized conditions (appropriate ligand, sufficient concentration, and room temperature or gentle heating), the reaction is often complete within 1 to 4 hours.[2] However, for sterically hindered substrates or if the reaction is performed at very low concentrations, it may require longer reaction times (up to 24 hours).
Q5: Can I perform the click reaction on a solid support?
Yes, solid-phase synthesis of PROTACs using click chemistry has been reported.[7][8] This approach can simplify purification, as excess reagents and byproducts can be washed away from the resin-bound PROTAC. The final product is then cleaved from the resin in the last step.
Quantitative Data Summary
The following tables summarize typical reaction parameters for CuAAC in the context of PROTAC synthesis, compiled from various literature sources. These should be considered as starting points for optimization.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| Alkyne/Azide Substrate | 10 µM - 10 mM | PROTAC precursors are often used in the 1-10 mM range in organic solvents. For bioconjugation in aqueous buffers, concentrations can be lower. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 2 mM | A final concentration of 0.1-1 mM is a common starting point. |
| Sodium Ascorbate | 5-10 fold excess over Cu(II) | Should be prepared fresh. A higher excess helps to maintain the copper in the Cu(I) state, especially if oxygen is not rigorously excluded.[9] |
| Ligand (e.g., THPTA) | 1-5 fold excess over Cu(II) | A 5:1 ratio is often recommended for bioconjugation to minimize oxidative damage.[3] |
Table 2: Comparison of Common Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Copper Source | CuSO₄ | CuI | CuBr |
| Ligand | THPTA | BTTAA | None |
| Solvent | DMSO/H₂O | t-BuOH/H₂O | DMF |
| Temperature | Room Temperature | 40°C | 60°C |
| Typical Yield Range | Moderate to High (55-90% reported for libraries)[10] | Variable, can be high | Generally lower without a ligand, risk of side reactions |
Experimental Protocols
General Protocol for Solution-Phase CuAAC Synthesis of a PROTAC
This protocol is a general guideline and should be optimized for your specific substrates.
1. Reagent Preparation:
-
Prepare a stock solution of your alkyne-functionalized precursor (e.g., 10 mM in DMSO).
-
Prepare a stock solution of your azide-functionalized precursor (e.g., 12 mM in DMSO, for a 1.2 molar excess).
-
Prepare a stock solution of Copper(II) Sulfate (CuSO₄) (e.g., 20 mM in deionized water).
-
Prepare a stock solution of a water-soluble ligand like THPTA (e.g., 100 mM in deionized water).
-
Prepare a stock solution of Sodium Ascorbate (e.g., 100 mM in deionized water). This solution must be prepared fresh immediately before use.
2. Reaction Setup:
-
In a reaction vial, add the alkyne-functionalized precursor.
-
Add the desired reaction solvent (e.g., a 3:1 mixture of t-BuOH and water).
-
Degas the solution by bubbling argon or nitrogen through it for 15-30 minutes.
-
In a separate vial, pre-mix the CuSO₄ solution and the THPTA solution (to achieve a 1:5 molar ratio of Cu:Ligand).
-
Add the azide-functionalized precursor to the reaction vial.
-
Add the pre-mixed Cu/ligand solution to the reaction vial. The final concentration of copper should be in the range of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 times that of the copper.
3. Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of EDTA to remove the copper catalyst.
-
Dry the organic layer, concentrate, and purify the crude product.
4. Purification:
-
The crude PROTAC is typically purified by reverse-phase preparative HPLC to achieve high purity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
addressing challenges in ternary complex formation with VH032-propargyl
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing VH032-propargyl for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formation and characterization of ternary complexes.
Frequently Asked Questions (FAQs)
Q1: What is VH032-propargyl and what is its primary application?
A1: VH032-propargyl is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its primary application is in the development of PROTACs. The propargyl group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the covalent linkage of VH032 to a target protein ligand.[3][]
Q2: What is a ternary complex in the context of PROTACs, and why is it important?
A2: A ternary complex in the context of PROTACs is the simultaneous binding of the PROTAC molecule to both the target protein and an E3 ligase (in this case, VHL).[5] The formation of a stable and productive ternary complex is the critical first step in PROTAC-mediated protein degradation.[6] It brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to the target, which then marks it for degradation by the proteasome.
Q3: What is the "hook effect" and how does it relate to ternary complex formation?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation. This occurs because at high concentrations, the PROTAC can form non-productive binary complexes (PROTAC with either the target protein or the E3 ligase) which are unable to form the productive ternary complex.[7]
Q4: How does the linker between VH032 and the target protein ligand affect ternary complex formation?
A4: The linker plays a crucial role in the formation and stability of the ternary complex. Its length, composition, and attachment points can influence the geometry of the complex, potentially creating favorable or unfavorable protein-protein interactions.[5][8] An optimized linker is essential for achieving positive cooperativity and efficient degradation.
Q5: Are there any known off-target effects associated with VH032?
A5: Proteomic analyses have shown that VH032 is highly specific and selective for VHL.[9] However, at high concentrations, like any small molecule, the potential for off-target effects exists. It is also important to note that VH032 can stabilize VHL protein levels.[9]
Troubleshooting Guides
Issue 1: Low or No Ternary Complex Formation
Possible Causes:
-
Poor PROTAC Design: The linker length or composition may not be optimal for bridging the target protein and VHL.
-
Steric Hindrance: The attachment points of the linker on either the VH032 or the target ligand may cause steric clashes.
-
Low Binding Affinity: The binary binding affinity of the PROTAC for either the target protein or VHL may be too low.
-
Incorrect Buffer/Assay Conditions: The buffer composition, pH, or temperature may not be conducive to complex formation.
-
Protein Quality: The target protein or VHL may be aggregated or misfolded.
Troubleshooting Steps:
-
Optimize Linker: Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG-based, alkyl chains) to identify the optimal linker.[8]
-
Vary Attachment Points: If possible, synthesize PROTACs with different linker attachment points on the target ligand.
-
Confirm Binary Binding: Use biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that your PROTAC binds to both the purified target protein and VHL individually.
-
Optimize Assay Conditions: Experiment with different buffer components (e.g., detergents, salts), pH, and temperature.
-
Assess Protein Quality: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to check for protein aggregation.
Issue 2: "Hook Effect" Observed in Degradation Assays
Possible Causes:
-
High PROTAC Concentrations: As explained in the FAQs, excessive PROTAC concentrations lead to the formation of non-productive binary complexes.
-
Negative Cooperativity: The binding of the PROTAC to one protein may decrease its affinity for the other, exacerbating the hook effect.
Troubleshooting Steps:
-
Perform a Wide Dose-Response: Test your PROTAC over a broad concentration range (e.g., from picomolar to high micromolar) to fully characterize the dose-response curve and identify the optimal concentration for degradation.
-
Biophysical Characterization: Use assays like SPR or ITC to measure the cooperativity of ternary complex formation. A cooperativity factor (alpha) greater than 1 indicates positive cooperativity, which is generally desirable.
-
Time-Course Experiment: Analyze protein degradation at multiple time points to understand the kinetics of the process.
Issue 3: Poor Cellular Potency Despite Good In Vitro Ternary Complex Formation
Possible Causes:
-
Low Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.
-
Poor Solubility: The PROTAC may have low solubility in aqueous media, limiting its effective concentration in cells.
-
Efflux by Transporters: The PROTAC may be actively transported out of the cell.
-
Metabolic Instability: The PROTAC may be rapidly metabolized within the cell.
Troubleshooting Steps:
-
Assess Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the passive permeability of your PROTAC.[10][11]
-
Improve Physicochemical Properties: Modify the PROTAC structure to improve solubility and permeability, for example by adjusting the linker composition.[11][12]
-
Cellular Target Engagement Assays: Use techniques like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is engaging its target and VHL inside the cells.[6]
-
Metabolic Stability Assays: Evaluate the stability of the PROTAC in liver microsomes or cell lysates.
Quantitative Data Summary
| Parameter | Value | Reference |
| VH032 Binding Affinity (Kd) to VHL | 185 nM | [13] |
| BODIPY FL VH032 Binding Affinity (Kd) to VCB complex (TR-FRET) | 3.01 nM | [14][15] |
| MZ1 (VH032-linker-JQ1) Ki for VHL (TR-FRET) | 6.3 nM | [16] |
| VH032-propargyl Molecular Weight | 526.65 g/mol | [17] |
| VH032-propargyl Storage (Powder) | -20°C | [17] |
| VH032-propargyl Storage (in solution) | -80°C (up to 6 months) | [3] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol provides a general method for conjugating VH032-propargyl to an azide-functionalized target protein ligand.
Materials:
-
VH032-propargyl
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Solvent (e.g., DMSO, water, or a mixture)
-
Purification system (e.g., HPLC)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve VH032-propargyl and the azide-functionalized ligand in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This should be made fresh.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine equimolar amounts of VH032-propargyl and the azide-functionalized ligand.
-
Add the THPTA solution (5 equivalents relative to CuSO4).
-
Add the CuSO4 solution (e.g., 0.1 mM final concentration).
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 5 mM final concentration).
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, purify the PROTAC product using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Protocol 2: Ternary Complex Formation Assessment by Surface Plasmon Resonance (SPR)
This protocol outlines a method to characterize the formation and stability of the Target Protein:PROTAC:VHL ternary complex.
Materials:
-
Purified, high-quality target protein and VHL-ElonginC-ElonginB (VCB) complex.
-
VH032-based PROTAC.
-
SPR instrument and sensor chips (e.g., CM5).
-
Amine coupling kit for protein immobilization.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Protein Immobilization:
-
Immobilize either the target protein or the VCB complex onto the surface of a sensor chip using standard amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
To determine the binary binding affinities, inject a series of concentrations of the PROTAC over the immobilized protein surface.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Inject a series of concentrations of the soluble protein partner (the one not immobilized) to confirm it does not bind to the immobilized protein in the absence of the PROTAC.
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the soluble protein partner.
-
Inject these solutions over the immobilized protein surface.
-
An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the kinetics and affinity of ternary complex formation.
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC development.
Caption: Troubleshooting decision tree for PROTAC experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VH 032, propargyl | CAS 2098799-78-9 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rndsystems.com [rndsystems.com]
strategies to enhance the in vivo efficacy of (S,R,S)-AHPC-propargyl PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo efficacy of (S,R,S)-AHPC-propargyl PROTACs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound PROTAC shows good in vitro degradation but poor in vivo efficacy. What are the potential causes and how can I troubleshoot this?
Poor in vivo efficacy despite promising in vitro results is a common challenge. Here’s a step-by-step troubleshooting guide:
-
1. Assess Pharmacokinetics (PK): Poor exposure at the target tissue is a primary reason for in vivo failure.
-
Recommendation: Conduct a PK study to determine the concentration of your PROTAC in plasma and, if possible, in the target tissue over time. Key parameters to assess are clearance, volume of distribution, and half-life.[1][2] Plasma sampling alone may not represent tissue concentrations necessary for efficacy.[1][2]
-
Troubleshooting:
-
High Clearance: If the PROTAC is cleared too rapidly, consider optimizing the linker to improve metabolic stability. Replacing metabolically labile moieties (e.g., amides with ethers) can be beneficial.[3]
-
Poor Tissue Distribution: The PROTAC may not be reaching the target tissue in sufficient concentrations. Strategies to improve this include conjugation to tissue-targeting moieties.
-
-
-
2. Investigate Metabolic Stability: The PROTAC may be rapidly metabolized into inactive or even competing fragments.
-
Recommendation: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes. Analyze the metabolites to see if the linker is being cleaved.
-
Troubleshooting: Metabolites can compete with the intact PROTAC for binding to the target protein or the E3 ligase, thereby reducing efficacy.[3][4] Linker modification is a key strategy to enhance metabolic stability.
-
-
3. Evaluate Formulation and Solubility: Poor aqueous solubility can lead to inadequate absorption and bioavailability.
-
Recommendation: Assess the solubility of your PROTAC in relevant formulation vehicles.
-
Troubleshooting: Test various formulations, such as co-solvents, cyclodextrins, or lipid-based systems, to improve solubility and oral absorption if applicable.
-
-
4. Consider the "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation.[5]
-
Recommendation: Perform a dose-response study in vivo to identify the optimal therapeutic window.
-
Troubleshooting: If a hook effect is observed, lowering the dose may paradoxically increase efficacy.
-
Q2: How can I leverage the propargyl group on my this compound PROTAC to improve its properties?
The terminal alkyne (propargyl) group is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for modular and efficient modification of your PROTAC.[6][7][8]
-
Strategies for Enhancement:
-
Attachment of Targeting Moieties: To improve tissue-specific delivery, you can "click" on a targeting ligand (e.g., a small molecule or peptide that binds to a receptor overexpressed on your target cells).[9]
-
Improving Physicochemical Properties: Conjugating moieties like polyethylene glycol (PEG) via click chemistry can enhance solubility and permeability.[6]
-
In-Cell Assembly (CLIPTACs): For PROTACs with poor cell permeability, a strategy is to administer two smaller, more permeable precursors (one with an azide, the other with an alkyne) that then "click" together inside the cell to form the active PROTAC.
-
Q3: I am observing off-target toxicity in my in vivo studies. What are the likely causes and mitigation strategies?
Off-target toxicity can arise from several factors:
-
1. On-Target Toxicity in Healthy Tissues: The target protein may have important functions in non-diseased tissues.
-
Mitigation:
-
Targeted Delivery: Use strategies like antibody-drug conjugates (ADCs) or conjugation of your PROTAC to a tissue-specific ligand to concentrate it at the site of action.[10]
-
Topical Administration: For localized diseases, topical delivery can minimize systemic exposure.
-
-
-
2. Off-Target Protein Degradation: The "warhead" of your PROTAC may bind to and induce the degradation of other proteins.
-
Mitigation:
-
Improve Warhead Selectivity: If not already highly selective, medicinal chemistry efforts may be needed to improve the specificity of the target-binding ligand. PROTACs can sometimes enhance the selectivity for a specific family member over others.[11]
-
-
-
3. E3 Ligase-Related Toxicity: Since the VHL E3 ligase is widely expressed, there is a potential for toxicity related to its hijacking.
-
Mitigation:
-
Tissue-Specific E3 Ligases: Explore the use of E3 ligases that are preferentially expressed in the target tissue.[10]
-
-
Quantitative Data Summary
The following tables summarize key in vivo efficacy data for selected VHL-based PROTACs.
Table 1: In Vivo Efficacy of a p38α-Targeting PROTAC (NR-11c) [12]
| Parameter | Value |
| Animal Model | Mice with MDA-MB-231 breast cancer xenografts |
| Compound | NR-11c |
| Dose & Route | 50 mg/kg, intratumoral |
| Dosing Schedule | Every 48 hours for 6 days |
| Tumor Growth Inhibition | Significant reduction in tumor volume compared to vehicle |
| Target Degradation in Tumor | ~70% reduction in p38α levels |
Table 2: In Vivo Efficacy of a PI3K/mTOR-Targeting PROTAC (GP262) [13]
| Parameter | Value |
| Animal Model | NOD-SCID mice with MDA-MB-231 xenografts |
| Compound | GP262 |
| Dose & Route | 15 mg/kg and 25 mg/kg, intraperitoneal |
| Dosing Schedule | Daily for 20 days |
| Tumor Growth Inhibition | >70% at 25 mg/kg |
| Target Degradation in Tumor | Significant reduction of PI3K and mTOR |
Experimental Protocols
Protocol 1: General In Vivo Xenograft Efficacy Study [14]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID), 6-8 weeks old.
-
Cell Implantation: Subcutaneously implant the desired human cancer cell line (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Compound Formulation & Administration:
-
Prepare the this compound PROTAC in a suitable vehicle (e.g., 0.5% methylcellulose in water for oral gavage, or a solution for intraperitoneal injection).
-
Administer the compound at the desired dose and schedule (e.g., once daily).
-
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week using calipers (Volume = (Length x Width²)/2).
-
Monitor animal body weight as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure tumor weight.
-
Process a portion of the tumor for pharmacodynamic analysis (e.g., Western Blot, IHC).
-
Protocol 2: Western Blot for Target Degradation in Tumor Tissue [5][14]
-
Tissue Lysis: Homogenize a portion of the excised tumor in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH).
-
-
Detection:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Quantification: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated group.
Visualizations
Caption: Mechanism of action for this compound PROTACs.
Caption: Troubleshooting workflow for poor in vivo efficacy.
Caption: Leveraging the propargyl group for PROTAC modification.
References
- 1. Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Validating Target Protein Degradation with (S,R,S)-AHPC-propargyl PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality, enabling the pharmacological knockdown of previously "undruggable" targets. Among the diverse chemical entities used to construct these bifunctional molecules, (S,R,S)-AHPC-propargyl serves as a versatile building block for engaging the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides an objective comparison of the performance of (S,R,S)-AHPC-based PROTACs against other alternatives, supported by experimental data and detailed methodologies for validating target protein degradation.
Comparative Performance of VHL-Recruiting PROTACs
The efficacy of a PROTAC is determined by several factors, including the choice of E3 ligase ligand, the linker connecting the two active moieties, and the specific ligand for the protein of interest (POI). The following table summarizes the degradation potency (DC50) of VHL-based PROTACs with varying polyethylene glycol (PEG) linker lengths in degrading Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). A comparison with a Cereblon (CRBN)-recruiting PROTAC is also included to highlight the impact of the E3 ligase choice.
| PROTAC | E3 Ligase Ligand | Target(s) | Linker | DC50 (nM) |
| (S,R,S)-AHPC-based PROTAC (n=4) | VHL | BRD4 | PEG4 | >1000 |
| (S,R,S)-AHPC-based PROTAC (n=6) | VHL | BRD4 | PEG6 | 500 |
| (S,R,S)-AHPC-based PROTAC (n=8) | VHL | BRD4 | PEG8 | 200 |
| CRBN-based PROTAC (17b) | CRBN | BRD4 & PLK1 | Not Specified | BRD4: <10, PLK1: 25 |
Data adapted from a comparative analysis of a closely related series of PROTACs.[1][2]
As the data indicates, for the (S,R,S)-AHPC-based PROTACs targeting BRD4, a longer PEG linker (n=8) resulted in more potent degradation compared to shorter linkers.[1][2] However, the CRBN-based PROTAC demonstrated significantly higher potency for both BRD4 and PLK1 degradation, underscoring the critical role of the E3 ligase in determining PROTAC efficacy.[1][2]
Experimental Protocols for Validation
Validating the on-target degradation and elucidating the mechanism of action are crucial steps in PROTAC development. The following are detailed protocols for key experiments.
Western Blot for Quantifying Protein Degradation
This protocol is a fundamental method to assess the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell culture reagents
-
This compound based PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein (e.g., BRD4, PLK1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer. Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3][4]
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Purified E1 activating enzyme, E2 conjugating enzyme, and VHL E3 ligase complex
-
Ubiquitin and ATP
-
Reaction buffer
-
Purified target protein (e.g., BRD4)
-
PROTAC compound
-
Western blot reagents as described above, including an antibody specific for ubiquitin.
Procedure:
-
Reaction Setup: In a reaction buffer, combine the E1, E2, ubiquitin, ATP, and the VHL E3 ligase complex.
-
PROTAC and Target Addition: Add the purified target protein and the PROTAC at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Analysis: Stop the reaction and analyze the samples by Western blot using an antibody specific for the target protein. The appearance of higher molecular weight bands corresponding to polyubiquitinated protein confirms the PROTAC's mechanism of action.[5]
Visualizing the Mechanism and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the signaling pathways affected by protein degradation.
Caption: Experimental workflow for the synthesis and validation of this compound PROTACs.
The degradation of key cellular proteins can have significant downstream effects on various signaling pathways. The following diagrams illustrate the pathways involving BRD4 and PLK1, common targets for PROTAC-mediated degradation.
Caption: PROTAC-mediated degradation of BRD4 disrupts its transcriptional co-activator function.
Caption: Degradation of PLK1 by PROTACs leads to mitotic arrest.
References
A Researcher's Guide to Western Blot Analysis of PROTACs Featuring VH032-Propargyl
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Western blot analysis for Proteolysis Targeting Chimeras (PROTACs) utilizing the VH032-propargyl E3 ligase ligand. We delve into experimental data, detailed protocols, and alternative detection methods to inform your targeted protein degradation studies.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade target proteins. A key component of a PROTAC is the E3 ligase ligand, which recruits the cellular degradation machinery. VH032 is a widely used ligand for the von Hippel-Lindau (VHL) E3 ligase.[1] The propargyl-functionalized version, VH032-propargyl, offers the flexibility of "click chemistry" for the modular and efficient synthesis of PROTAC libraries.[2] This guide focuses on the evaluation of VH032-propargyl-based PROTACs using Western blot analysis and compares its performance with other alternatives.
PROTAC-Mediated Protein Degradation Signaling Pathway
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: General mechanism of PROTAC-induced protein degradation.
Performance Comparison: VH032-propargyl PROTACs vs. Alternatives
The choice of E3 ligase ligand and the overall PROTAC design significantly impact degradation efficiency. Here, we compare VH032-based PROTACs with those recruiting Cereblon (CRBN), another commonly used E3 ligase, and discuss alternative high-throughput methods for assessing protein degradation.
While direct head-to-head Western blot data for a VH032-propargyl based PROTAC against a specific target alongside other PROTACs is limited in publicly available literature, we can infer performance based on studies utilizing the parent VH032 ligand and comparisons between VHL and CRBN recruiting PROTACs.
| PROTAC Type | E3 Ligase Recruited | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| VHL-based (MZ1) | VHL | BRD4 | ~25-920 | >90 | HEK293 | [3] |
| VHL-based (ARV-771) | VHL | BET Bromodomains | - | - | - | [1] |
| CRBN-based (dBET1) | CRBN | BRD4 | <1 | >90 | BL cell lines | [4] |
| CRBN-based (ARV-825) | CRBN | BRD4 | <1 | ~100 | BL cell lines | [4] |
| VHL-CRBN hetero-PROTAC (14a) | VHL & CRBN | CRBN | - | 64 | HeLa | [5][6] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC molecule, target protein, and cell line used. The table provides a general comparison based on available data.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results in PROTAC evaluation.
Western Blot Analysis for PROTAC-Mediated Degradation
This protocol outlines the fundamental steps for assessing target protein degradation using traditional Western blotting.
Experimental Workflow
Caption: Standard workflow for Western blot analysis of PROTAC efficacy.
Methodology
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of the VH032-propargyl based PROTAC. Include a vehicle control (e.g., DMSO) and a negative control (e.g., a non-degrading inhibitor or an inactive epimer of the E3 ligase ligand).
-
Incubate for a predetermined time course (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for SDS-PAGE (for Click Chemistry Synthesized PROTACs):
-
For PROTACs synthesized via click chemistry, the resulting triazole linkage is stable under standard sample preparation conditions.
-
Normalize protein concentrations across all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
-
Click Chemistry Protocol for Cell Lysate Labeling (for specific applications)
While VH032-propargyl is used for PROTAC synthesis, click chemistry can also be used to label proteins within a cell lysate for specific downstream applications. This is a general protocol and may require optimization.
-
Prepare Stock Solutions:
-
100 mM THPTA ligand in water.
-
20 mM CuSO4 in water.
-
300 mM sodium ascorbate in water (prepare fresh).
-
2.5 mM alkyne or azide labeling reagent in water or DMSO.
-
-
Labeling Reaction:
-
In a microfuge tube, combine:
-
50 µL of protein lysate (1-5 mg/mL).
-
90 µL of PBS buffer.
-
20 µL of 2.5 mM azide or alkyne detection reagent.
-
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO4 solution and vortex briefly.
-
Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex.[7]
-
Incubate for 30 minutes at room temperature, protected from light.[7] The labeled lysate is now ready for downstream processing.
-
Alternative and High-Throughput Detection Methods
While traditional Western blotting is a gold standard, it can be time-consuming and semi-quantitative. Newer technologies offer faster and more quantitative analysis of protein degradation.
Capillary Western Blot (Jess)
The Jess™ system from ProteinSimple automates protein separation and immunodetection in a capillary format, offering several advantages over traditional Western blotting.[8]
-
High Throughput: Analyzes up to 24 samples in approximately 3-5 hours.[8]
-
Quantitative and Reproducible: Eliminates many manual steps, leading to higher reproducibility and quantitative data with a wider dynamic range.[8]
-
Low Sample Volume: Requires smaller amounts of cell lysate.
| Feature | Traditional Western Blot | Capillary Western Blot (Jess) |
| Time to Result | 24-48 hours | ~3-5 hours[8] |
| Throughput | Low | High (24 samples/run)[8] |
| Reproducibility | Variable | High[8] |
| Quantification | Semi-quantitative | Fully quantitative[8] |
| Sample Volume | High | Low |
HiBiT-Based Luminescent Assay
The HiBiT protein tagging system from Promega provides a highly sensitive and quantitative method to measure protein abundance in real-time in living cells.
-
Mechanism: A small 11-amino-acid tag (HiBiT) is knocked into the endogenous locus of the target protein. This tag can combine with a larger fragment (LgBiT) to form a functional NanoLuc® luciferase, producing a luminescent signal that is proportional to the target protein level.[9]
-
Advantages:
-
Real-time kinetics: Allows for the continuous monitoring of protein degradation and recovery.
-
High sensitivity and dynamic range: Enables precise quantification of degradation parameters like DC50 and Dmax.[9]
-
High-throughput compatible: Suitable for screening large compound libraries.
-
HiBiT Assay Workflow
Caption: Workflow for HiBiT-based measurement of protein degradation.
In-Cell Western™ Assay
The In-Cell Western™ is a plate-based immunofluorescence method that allows for the quantification of protein levels directly in fixed cells.
-
Advantages:
-
Higher Throughput: 96- or 384-well plate format allows for simultaneous analysis of multiple conditions.
-
Reduced Sample Handling: Eliminates the need for cell lysis, electrophoresis, and membrane transfer.
-
-
Considerations: Requires high-quality primary antibodies that work in fixed and permeabilized cells.
Conclusion
The analysis of PROTACs, including those synthesized with VH032-propargyl, relies on robust and quantitative methods to assess target protein degradation. While traditional Western blotting remains a valuable tool, its limitations in throughput and quantitation have driven the adoption of more advanced technologies. Capillary Western blot systems like Jess offer a significant improvement in speed and reproducibility for Western blot-based analysis. For high-throughput screening and detailed kinetic studies, the HiBiT luminescent assay provides a powerful and sensitive platform. The choice of methodology will depend on the specific experimental goals, from initial screening of a PROTAC library to in-depth mechanistic studies. As the field of targeted protein degradation continues to evolve, these advanced techniques will be instrumental in accelerating the discovery and development of novel PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. selvita.com [selvita.com]
- 9. Target Degradation [worldwide.promega.com]
A Comparative Efficacy Analysis of VHL Ligands for PROTAC Development: (S,R,S)-AHPC-propargyl in Focus
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy of Proteolysis Targeting Chimeras (PROTACs). Among the most utilized E3 ligases is the von Hippel-Lindau (VHL) protein. This guide provides a comparative analysis of the VHL ligand (S,R,S)-AHPC-propargyl against other commonly employed VHL ligands, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
This compound is a derivative of the well-characterized VHL ligand, VH032.[1][2] The propargyl group facilitates its use in "click chemistry," a highly efficient and versatile method for conjugating the VHL ligand to a target protein binder via a linker, thus streamlining the synthesis of PROTACs.[2] The efficacy of a PROTAC is intrinsically linked to the binding affinity of its E3 ligase ligand for its target. High-affinity binding is a prerequisite for the efficient formation of a stable ternary complex (target protein-PROTAC-E3 ligase), which in turn leads to effective ubiquitination and subsequent proteasomal degradation of the target protein.
Quantitative Comparison of VHL Ligand Binding Affinities
| VHL Ligand | Binding Affinity (Kd/Ki) | Assay Method |
| VH032 | 185 nM (Kd) | Isothermal Titration Calorimetry (ITC) |
| VH101 | 44 nM (Kd) | Not Specified |
| VH298 | 80-90 nM (Kd) | Not Specified |
| VH298 | 18.9 nM (Ki) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
Table 1: Comparison of Binding Affinities of Common VHL Ligands. This table summarizes the reported binding affinities of several key VHL ligands. Lower Kd/Ki values signify higher binding affinity.
PROTAC Efficacy: A Comparative Perspective
The ultimate measure of a VHL ligand's efficacy within a PROTAC is its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). It is important to note that a direct head-to-head comparison of PROTACs where only the VHL ligand is varied is limited in the published literature. The efficacy of a PROTAC is a multifactorial property influenced by the target protein, the linker, and the specific cellular context, in addition to the VHL ligand itself.
The following table presents data from various studies on VHL-based PROTACs, illustrating the degradation efficiencies that can be achieved.
| PROTAC | VHL Ligand Base | Target Protein | DC50 | Dmax | Cell Line |
| MZ1 | VH032 | BRD4 | Not Specified | Not Specified | Not Specified |
| ARV-771 | (S,R,S)-AHPC-Me | BET proteins | <1 nM | Not Specified | Castration-resistant prostate cancer (CRPC) cells |
| GMB-475 | (S,R,S)-AHPC | BCR-ABL1 | 1.11 µM (IC50) | Not Specified | Ba/F3 cells |
| PROTAC 1 | VH032-cyclopropane-F | SMARCA2/SMARCA4 | Partial Degrader | Not Specified | Not Specified |
| ARD-266 | VHL Ligand 8 | Androgen Receptor | 0.2-1 nM | Not Specified | LNCaP, VCaP, 22Rv1 |
Table 2: Degradation Efficacy of Various VHL-based PROTACs. This table showcases the performance of different PROTACs that utilize VHL ligands. The DC50 and Dmax values are highly dependent on the entire PROTAC structure and the experimental system.
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the evaluation and comparison of VHL ligands and the PROTACs derived from them. Below are detailed protocols for key assays.
VHL Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This competitive assay measures the binding of a test ligand to VHL by assessing its ability to displace a fluorescently labeled VHL ligand.
Materials:
-
His-tagged VHL protein complex (VBC)
-
Anti-His Europium (Eu) labeled antibody (donor fluorophore)
-
Fluorescently labeled VHL ligand (e.g., CELT-150) (acceptor fluorophore)
-
Test VHL ligand (e.g., this compound)
-
Assay Buffer (e.g., 20mM HEPES pH 7.5, 150mM NaCl, 1mM TCEP, 0.01% TWEEN20)
-
TR-FRET compatible microplates (e.g., 384-well)
-
Plate reader with TR-FRET capability
Procedure:
-
Prepare a master mix containing the His-VBC complex and the Anti-His-Eu antibody in the assay buffer at twice the final desired concentration.
-
Prepare serial dilutions of the test VHL ligand in the assay buffer.
-
Add 7.5 µL of the test ligand dilutions to the wells of the microplate.
-
Add 7.5 µL of the master mix to each well.
-
Incubate the plate, protected from light, for a specified period (e.g., 90 minutes) to allow the binding to reach equilibrium.[3]
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for the acceptor).
-
The TR-FRET ratio (acceptor emission / donor emission) is calculated and plotted against the concentration of the test ligand to determine the IC50 value.
Protein Degradation Assay: Western Blot
This technique is used to quantify the amount of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC molecule
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.[6]
-
Immunoblotting:
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[5]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
Visualizing the PROTAC Mechanism and Workflow
To better understand the biological processes and experimental designs discussed, the following diagrams are provided.
Caption: VHL-mediated protein degradation pathway induced by a PROTAC.
Caption: General experimental workflow for comparing VHL ligand efficacy.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. celtarys.com [celtarys.com]
- 4. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to (S,R,S)-AHPC-propargyl and (S,R,S)-AHPC-azide for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The synthesis of these heterobifunctional molecules relies on the efficient and modular assembly of a target-binding ligand, an E3 ligase ligand, and a connecting linker. Among the most utilized E3 ligase ligands are derivatives of (S,R,S)-AHPC, which recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comprehensive comparison of two key (S,R,S)-AHPC derivatives employed in PROTAC synthesis: (S,R,S)-AHPC-propargyl and (S,R,S)-AHPC-azide. This comparison is based on their application in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".
The Central Role of Click Chemistry in PROTAC Assembly
The CuAAC reaction is a highly efficient and specific ligation method that forms a stable 1,2,3-triazole ring from a terminal alkyne and an azide.[1][2] This reaction's modularity, high yields, and compatibility with a wide range of functional groups make it an ideal strategy for the rapid synthesis and optimization of PROTAC libraries.[3][4] By functionalizing the E3 ligase ligand and the target-binding ligand with either a propargyl (alkyne) or an azide group, researchers can readily connect these two key components via a linker, allowing for the systematic exploration of linker length and composition to optimize PROTAC efficacy.
Qualitative Comparison: Propargyl vs. Azide Functionalized (S,R,S)-AHPC
From a synthetic standpoint, the choice between this compound and (S,R,S)-AHPC-azide is primarily dictated by the functional group present on the corresponding target-binding ligand-linker conjugate. The CuAAC reaction requires one component to possess a terminal alkyne and the other an azide.
| Feature | This compound | (S,R,S)-AHPC-azide |
| Reactive Partner | Azide-functionalized target ligand/linker | Alkyne-functionalized target ligand/linker |
| Synthetic Accessibility | Both are readily synthesized or commercially available. | Both are readily synthesized or commercially available. |
| Stability | Generally stable. Terminal alkynes can undergo side reactions under certain conditions but are typically robust for CuAAC. | Azides are high-energy functional groups and can be sensitive to heat and certain reducing agents, but are generally stable under typical storage and reaction conditions for PROTAC synthesis. |
| Reactivity in CuAAC | The reactivity of terminal alkynes can be influenced by steric and electronic factors. Propargyl groups are generally considered to have good reactivity in CuAAC.[5] | Azides are generally highly reactive in CuAAC. |
The orientation of the resulting triazole linker, which differs depending on whether the alkyne is on the AHPC or the target ligand side, can influence the PROTAC's conformational flexibility and its ability to induce a productive ternary complex between the target protein and the E3 ligase.[1][6] This can, in turn, affect the degradation efficiency (DC50 and Dmax).
Quantitative Performance Data of VHL-based PROTACs
Table 1: Performance of PROTACs Synthesized Using Alkyne-Functionalized VHL Ligands (e.g., this compound)
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound X | BRD4 | HeLa | 15 | >90 | Fictional Example |
| Compound Y | BTK | MOLM-14 | 8 | >95 | Fictional Example |
Table 2: Performance of PROTACs Synthesized Using Azide-Functionalized VHL Ligands (e.g., (S,R,S)-AHPC-azide)
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound A | BRD4 | 293T | 25 | >85 | Fictional Example |
| Compound B | BTK | Ramos | 12 | >90 | Fictional Example |
Disclaimer: The data presented in these tables are for illustrative purposes only and are not from a direct comparative study. The DC50 and Dmax values are influenced by multiple factors, including the target protein, the specific warhead, the linker composition and length, and the cell line used.
Experimental Protocols
General Protocol for PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the synthesis of a PROTAC by reacting an alkyne-functionalized component with an azide-functionalized component.
Materials:
-
Alkyne-functionalized precursor (e.g., this compound or alkyne-modified target ligand)
-
Azide-functionalized precursor (e.g., (S,R,S)-AHPC-azide or azide-modified target ligand)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
Procedure:
-
Dissolve the alkyne-functionalized precursor (1.0 equivalent) and the azide-functionalized precursor (1.0-1.2 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1-0.2 equivalents) and TBTA (0.1-0.2 equivalents) in the same solvent.
-
Add the copper/ligand solution to the mixture of the alkyne and azide precursors.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5-1.0 equivalent).
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude PROTAC is then purified by flash column chromatography or preparative HPLC to yield the final product.
Cellular Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and reagents
-
PROTAC of interest dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (or DMSO as a vehicle control) for the desired time (e.g., 18-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated by plotting the percentage of remaining protein against the PROTAC concentration.
Visualizing the PROTAC Synthesis and Mechanism of Action
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: PROTAC synthesis via CuAAC reaction.
Caption: PROTAC mechanism of action.
Conclusion
References
- 1. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of VHL- and Cereblon-Based PROTACs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal E3 Ligase Recruiter
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to eliminate specific disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. A critical design element of any PROTAC is the choice of E3 ubiquitin ligase it recruits. Among the hundreds of human E3 ligases, the von Hippel-Lindau (VHL) and Cereblon (CRBN) complexes are the most extensively harnessed for PROTAC development. This guide provides a comprehensive, data-driven comparison of VHL- and CRBN-based PROTACs to inform rational drug design and development.
Executive Summary
Both VHL- and CRBN-based PROTACs have demonstrated exceptional potency and efficacy in degrading a wide array of target proteins. The choice between the two is nuanced and depends on a multitude of factors including the specific target protein, the cellular context, desired selectivity, and the pharmacokinetic properties of the final molecule. This guide will delve into the mechanistic differences, present head-to-head performance data, and provide detailed experimental protocols for the evaluation of these two classes of PROTACs.
Mechanism of Action: A Tale of Two Ligases
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. While the fundamental principle is the same, the specifics of VHL and CRBN recruitment differ.
VHL-based PROTACs , such as those utilizing the VH032-propargyl ligand, recruit the VHL-Elongin B-Elongin C (VBC) E3 ligase complex. VHL is a substrate receptor for the Cullin 2 (CUL2) RING E3 ligase.
Cereblon-based PROTACs , which often incorporate derivatives of thalidomide or pomalidomide, engage the CRBN E3 ligase complex. CRBN acts as a substrate receptor for the Cullin 4A (CUL4A) RING E3 ligase.
The distinct structural and biological properties of these two E3 ligase complexes can influence the formation and stability of the ternary complex, ultimately impacting the degradation efficiency and selectivity of the PROTAC.
Performance Data: A Head-to-Head Comparison
Direct, head-to-head comparisons of VHL- and CRBN-based PROTACs targeting the same protein of interest under identical experimental conditions are crucial for a definitive assessment of their relative performance. The Bromodomain and Extra-Terminal (BET) protein BRD4 has been a common target for such comparative studies.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | BRD4 | HeLa | ~10 | >90 | [1] |
| dBET1 | Cereblon | BRD4 | HeLa | ~30 | >90 | [2] |
| ARV-771 | VHL | BRD2/3/4 | 22Rv1 (Prostate Cancer) | <5 | Not Reported | [3] |
| ARV-825 | Cereblon | BRD4 | 22Rv1 (Prostate Cancer) | <1 | Not Reported | [4] |
| dBET1 | Cereblon | c-MYC (downstream of BET) | 22Rv1 (Prostate Cancer) | ~500-fold weaker than ARV-771 | Not Reported | [3] |
Key Observations:
-
Potency (DC50): Both VHL- and CRBN-based PROTACs can achieve highly potent degradation of their target proteins, often in the nanomolar or even picomolar range.[5] In some studies targeting BET proteins, VHL-based PROTACs like ARV-771 have shown greater potency than the CRBN-based dBET1.[3]
-
Efficacy (Dmax): Both classes of PROTACs are capable of inducing near-complete degradation of their targets, with Dmax values often exceeding 90%.[5]
-
Selectivity: The choice of E3 ligase can influence the selectivity of the PROTAC. For instance, the VHL-based PROTAC MZ1 has been reported to show preferential degradation of BRD4 over other BET family members, BRD2 and BRD3.[] In contrast, some CRBN-based BET degraders are considered pan-BET degraders.[]
-
Cellular Context: The relative abundance of VHL and CRBN in different cell types and tissues can impact the efficacy of the respective PROTACs. This is a critical consideration for therapeutic applications.
Experimental Protocols
Accurate and reproducible evaluation of PROTAC performance is paramount. Below are detailed methodologies for key experiments cited in the comparison of VHL- and CRBN-based PROTACs.
Western Blotting for Determination of DC50 and Dmax
This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Materials:
-
Cell line of interest (e.g., HeLa, 22Rv1)
-
PROTAC of interest (VH032-based or Cereblon-based) and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium.
-
Treat cells with varying concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]
-
NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This protocol describes a method to quantify the formation of the ternary complex (POI-PROTAC-E3 ligase) in live cells using NanoBioluminescence Resonance Energy Transfer (NanoBRET™).
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-POI fusion and HaloTag®-E3 ligase (VHL or CRBN) fusion
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Luminometer with 460 nm and >600 nm filters
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Ligand Labeling and PROTAC Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-E3 ligase fusion protein.
-
Add a serial dilution of the PROTAC to the cells.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[2]
-
Global Proteomics for Off-Target Analysis by Mass Spectrometry
This protocol provides a workflow for identifying potential off-target proteins that are degraded by a PROTAC using quantitative mass spectrometry.
Materials:
-
Cell line of interest
-
PROTAC of interest and controls (vehicle, inactive epimer)
-
Lysis buffer with protease and phosphatase inhibitors
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Data analysis software (e.g., MaxQuant, Spectronaut)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration that gives maximal degradation of the target protein. Include vehicle and negative controls.
-
Harvest and lyse the cells.
-
-
Protein Digestion:
-
Quantify the protein concentration of the lysates.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw MS data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to the controls. These are potential off-target proteins.[]
-
Conclusion
The decision to employ a VH032-propargyl or a cereblon-based PROTAC is a critical juncture in the drug discovery process. Both strategies have proven to be highly effective in achieving potent and selective protein degradation. VHL-based PROTACs may offer advantages in terms of selectivity for certain targets, while CRBN-based PROTACs have a long history of clinical validation with immunomodulatory drugs. A thorough understanding of the target biology, the cellular context, and the desired therapeutic window, coupled with rigorous experimental evaluation as outlined in this guide, will be instrumental in making an informed choice and advancing the next generation of targeted protein degraders.
References
A Comparative Guide to the VHL Binding Affinity of (S,R,S)-AHPC-propargyl Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of various analogs of (S,R,S)-AHPC-propargyl to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. The data presented is compiled from publicly available experimental results and is intended to assist researchers in selecting appropriate ligands for the development of PROTACs (Proteolysis Targeting Chimeras) and other chemical biology tools.
Introduction to VHL and (S,R,S)-AHPC-based Ligands
The Von Hippel-Lindau (VHL) protein is a crucial component of the VHL E3 ubiquitin ligase complex, which plays a central role in the cellular response to hypoxia by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation.[1][2] Small molecule ligands that bind to VHL are instrumental in the development of PROTACs, which co-opt the E3 ligase machinery to induce the degradation of specific target proteins.[1][3]
(S,R,S)-AHPC (also known as VH032-NH2) is a well-characterized VHL ligand.[4] The propargylated version, this compound (VH032-propargyl), provides a convenient handle for "click" chemistry, enabling the straightforward conjugation of the VHL ligand to a target protein ligand via a linker.[5] The binding affinity of these VHL ligands is a critical parameter for the efficacy of the resulting PROTAC. This guide focuses on the binding affinities of various analogs based on the (S,R,S)-AHPC scaffold.
Quantitative Comparison of VHL Binding Affinities
The following table summarizes the binding affinities of several (S,R,S)-AHPC analogs to the VHL protein, as determined by various biophysical assays.
| Analog Name/Description | Modification from this compound | Binding Affinity (IC₅₀) | Binding Affinity (Kᵢ) | Binding Affinity (Kd) | Assay Method(s) |
| VH032 | Acetylated amine of (S,R,S)-AHPC | 77.8 nM[6] | 33.4 nM[6] | 185 nM[7] | TR-FRET[6], ITC[7] |
| VH298 | Cyclopropyl-carbonitrile modification | 44.0 nM[6] | 18.9 nM[6] | TR-FRET[6] | |
| (S,R,S)-AHPC-Me | Methylated amine of (S,R,S)-AHPC | Used in ARV-771[8][9] | |||
| VH032 amine (6) | Free amine (de-acetylated VH032) | 13.3 µM[6] | 5.7 µM[6] | TR-FRET[6] | |
| Me-VH032 amine (7) | Methylated amine | 7.9 µM[6] | 3.4 µM[6] | TR-FRET[6] | |
| BOC-VH032 (8) | Boc-protected amine | 4.9 µM[6] | 2.1 µM[6] | TR-FRET[6] | |
| VH032 phenol (9) | Phenolic modification | 34.0 nM[6] | 14.6 nM[6] | TR-FRET[6] | |
| VH032-PEG4-amine (10) | PEG4-amine linker attached | 5.9 nM[6] | 6.8 nM[6] | TR-FRET[6] | |
| MZ1 (3) | PROTAC with (+)-JQ1 | 14.7 nM[6] | 6.3 nM[6] | TR-FRET[6] | |
| VHL-SF2 | Sulfonyl fluoride modification | 35 µM[10] | NanoBRET[10] | ||
| Ligand 14a | (3R,4S)-F-Hyp substitution | ~370 nM[7] | ITC[7] | ||
| Ligand 14b | (3S,4S)-F-Hyp substitution | ~3.7 µM[7] | ITC[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published literature and commercially available assay kits and should be adapted as needed for specific experimental setups.
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by a test compound.[11][12]
Materials:
-
Purified VHL complex (e.g., ELOB/ELOC/VHL)
-
Fluorescently labeled VHL probe (e.g., BDY FL VH032)
-
Test compounds (analogs of this compound)
-
Assay Buffer (specific to the kit, e.g., VHL Assay Buffer (FP))
-
Black, low-volume 384-well microplates
-
Plate reader with fluorescence polarization capabilities (Excitation: ~485 nm, Emission: ~528 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
VHL Addition: Add the purified VHL complex to each well.
-
Tracer Addition: Add the fluorescently labeled VHL probe to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
Measurement: Read the fluorescence polarization of each well using a compatible plate reader.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the amount of fluorescent probe displaced by the test compound. Calculate IC₅₀ values by fitting the data to a suitable dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure real-time binding kinetics and affinity.[13]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified VHL protein
-
Test compounds (analogs of this compound)
-
Running buffer
Procedure:
-
VHL Immobilization: Immobilize the purified VHL protein onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of concentrations of the test compound in running buffer. Inject the analyte solutions over the immobilized VHL surface.
-
Data Collection: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd = kₑ/kₐ).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.[7]
Materials:
-
Isothermal titration calorimeter
-
Purified VHL protein
-
Test compounds (analogs of this compound)
-
Matched buffer for protein and ligand solutions
Procedure:
-
Sample Preparation: Prepare the VHL protein solution in the sample cell and the test compound solution in the injection syringe, both in the same dialysis buffer to minimize heats of dilution.
-
Titration: Perform a series of injections of the test compound into the VHL solution while maintaining a constant temperature.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the ligand to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Signaling Pathway and Experimental Workflow Diagrams
VHL-Mediated Degradation of HIF-1α
The following diagram illustrates the role of the VHL E3 ubiquitin ligase complex in the degradation of HIF-1α under normoxic conditions.
Caption: VHL-mediated ubiquitination and degradation of HIF-1α.
Experimental Workflow for Binding Affinity Assessment
This diagram outlines the general workflow for determining the binding affinity of this compound analogs to VHL.
Caption: Workflow for assessing VHL binding affinity.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. VHL Binding Assay Kit | Scientist.com [app.scientist.com]
- 13. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
A Comparative Guide to Validating PROTAC-Mediated Ubiquitination Using VH032-Propargyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the ubiquitination of target proteins mediated by Proteolysis Targeting Chimeras (PROTACs) synthesized using VH032-propargyl. It includes detailed experimental protocols, quantitative data comparisons, and visual workflows to assist researchers in selecting the most appropriate validation strategies for their drug discovery programs.
Introduction to PROTACs and the Role of VH032-Propargyl
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POI).[1][2] A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This ternary complex formation between the POI, the PROTAC, and the E3 ligase is a critical first step, leading to the poly-ubiquitination of the POI, marking it for degradation by the proteasome.[2][4]
VH032 is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most commonly used E3 ligases in PROTAC design.[3][5] VH032-propargyl is a derivative of VH032 that incorporates a terminal alkyne group (propargyl). This functional group is particularly useful for the synthesis of PROTACs via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[][7] This allows for the modular and rapid assembly of a library of PROTACs with different POI ligands.[][7] Validating that these newly synthesized PROTACs can effectively induce the ubiquitination of their intended target is a crucial step in their development.
Comparison of Methods for Validating PROTAC-Mediated Ubiquitination
A multi-faceted approach employing orthogonal methods is essential for the robust validation of PROTAC-mediated ubiquitination and subsequent degradation. The following table summarizes and compares key techniques:
| Method | Principle | Advantages | Disadvantages | Quantitative Data |
| Western Blot / Immunoprecipitation (IP) | Immunodetection of ubiquitinated proteins. IP enriches for the target protein before blotting with an anti-ubiquitin antibody, or vice-versa. | Direct detection of endogenous protein ubiquitination. Widely accessible technique. | Can be low-throughput and semi-quantitative. May require optimization of antibodies and lysis conditions. | Relative band intensity. |
| NanoBRET™ Ubiquitination Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged POI (donor) and a HaloTag®-labeled ubiquitin (acceptor) in live cells. | Live-cell, real-time, and quantitative measurements. High-throughput compatible. High sensitivity.[4][8] | Requires genetic modification of cells (tagging of POI). Ectopic expression might not fully represent endogenous protein behavior. | BRET ratio, EC50. |
| In Vitro Ubiquitination Assays | Reconstituted ubiquitination cascade in a cell-free system with purified E1, E2, E3 ligase, POI, ubiquitin, and the PROTAC. | Allows for direct assessment of the PROTAC's ability to induce ubiquitination in a controlled environment. Useful for mechanistic studies. | Does not account for cellular factors like membrane permeability or off-target effects. Requires purified proteins. | Ubiquitination levels (e.g., via ELISA or Western blot). |
| Mass Spectrometry (MS)-Based Proteomics | Unbiased identification and quantification of changes in the entire proteome upon PROTAC treatment, including direct detection of ubiquitination sites (ubiquitin remnant profiling). | Gold standard for selectivity profiling. Can identify specific ubiquitination sites. Highly quantitative. | Technically demanding and requires specialized equipment and bioinformatics expertise. | Fold change in protein abundance, identification of ubiquitinated peptides. |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are generalized and may require optimization for specific proteins of interest and cell lines.
Immunoprecipitation followed by Western Blot for Endogenous Ubiquitination
This protocol aims to detect the ubiquitination of an endogenous target protein after treatment with a VH032-propargyl-based PROTAC.
Materials:
-
Cells expressing the target protein of interest.
-
VH032-propargyl based PROTAC.
-
Proteasome inhibitor (e.g., MG132).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., PR-619).
-
Antibody against the target protein for IP.
-
Protein A/G agarose beads.
-
Antibody against ubiquitin for Western blot.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the VH032-propargyl PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO). In a separate well, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the primary antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with an anti-ubiquitin antibody.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. A smear of high molecular weight bands indicates poly-ubiquitination.
-
Live-Cell NanoBRET™ Ubiquitination Assay
This protocol describes a quantitative, live-cell assay to measure PROTAC-induced ubiquitination.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid encoding the POI fused to NanoLuc® luciferase.
-
Plasmid encoding HaloTag®-ubiquitin.
-
Transfection reagent.
-
VH032-propargyl based PROTAC.
-
HaloTag® NanoBRET™ 618 Ligand.
-
Nano-Glo® Live Cell Substrate.
-
BRET-capable plate reader.
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-ubiquitin plasmids. Plate the transfected cells in a white, 96-well plate.
-
Ligand Labeling: The following day, add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-ubiquitin.
-
PROTAC Treatment: Add the VH032-propargyl PROTAC at various concentrations to the wells.
-
Substrate Addition and Measurement: Add the Nano-Glo® Live Cell Substrate. Measure the donor emission (460nm) and acceptor emission (618nm) kinetically over time using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates proximity between the NanoLuc®-POI and the HaloTag®-ubiquitin, signifying ubiquitination.
Visualizing the Process: Diagrams
Caption: PROTAC-mediated ubiquitination and degradation pathway.
Caption: Experimental workflow for ubiquitination validation.
Caption: Logical relationship of validation methods.
Conclusion
The validation of PROTAC-mediated ubiquitination is a critical step in the development of these novel therapeutics. The use of VH032-propargyl facilitates the rapid synthesis of VHL-recruiting PROTACs, which then require rigorous validation. A combination of orthogonal methods, including traditional immunoprecipitation/Western blotting, advanced live-cell assays like NanoBRET™, and unbiased mass spectrometry-based proteomics, provides the most comprehensive and reliable assessment of a PROTAC's mechanism of action and efficacy. By carefully selecting and executing these validation assays, researchers can confidently advance promising PROTAC candidates toward clinical development.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. promega.com [promega.com]
comparative analysis of linker composition in (S,R,S)-AHPC-propargyl PROTACs
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Linker Design in VHL-Recruiting PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the body's own cellular disposal machinery.[1] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The (S,R,S)-AHPC moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, a popular choice in PROTAC design due to its widespread expression across various tissues.[2][3]
While the choice of the target-binding ligand and the E3 ligase recruiter is crucial, the linker's composition and length play a pivotal role in the overall efficacy of the PROTAC.[2] The linker is not merely a passive spacer; it critically influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2] This guide provides a comparative analysis of linker compositions in (S,R,S)-AHPC-based PROTACs, supported by experimental data, to inform rational linker design and optimization.
Impact of Linker Composition on PROTAC Efficacy: A Quantitative Comparison
The efficacy of a PROTAC is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[2] The following data summarizes the impact of polyethylene glycol (PEG) linker length on the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a prominent cancer target.
Table 1: Comparative Degradation of BRD4 by (S,R,S)-AHPC-based PROTACs with Varying PEG Linker Lengths [4]
| Compound | Linker Composition (n = PEG units) | DC50 (nM) for BRD4 Degradation |
| 14a | 2 | > 1000 |
| 14b | 4 | > 1000 |
| 14c | 6 | 527 ± 111 |
| 14d | 8 | 158 ± 83 |
The data clearly indicates that for (S,R,S)-AHPC-based PROTACs targeting BRD4, a longer PEG linker (n=8) resulted in significantly more potent degradation compared to shorter linkers.[4] This underscores the critical role of linker length optimization in achieving desired PROTAC activity.
VHL vs. Cereblon (CRBN): A Comparative Look at E3 Ligase Recruiters
Beyond the linker itself, the choice of the E3 ligase can profoundly impact PROTAC performance. The following table compares the efficacy of a VHL-recruiting PROTAC with a Cereblon (CRBN)-recruiting counterpart for the degradation of BRD4 and Polo-like kinase 1 (PLK1).
Table 2: Comparison of VHL-based vs. CRBN-based PROTACs for BRD4 and PLK1 Degradation [4]
| Compound | E3 Ligase Recruiter | DC50 (nM) for BRD4 Degradation | DC50 (nM) for PLK1 Degradation |
| 14d | VHL ((S,R,S)-AHPC) | 158 ± 83 | > 1000 |
| 17b | CRBN (Pomalidomide) | 3 | 3 |
This comparison reveals that for the specific target and linker configuration tested, the CRBN-based PROTAC demonstrated significantly higher potency for both BRD4 and PLK1 degradation.[4] This highlights that a holistic optimization strategy, considering both the linker and the E3 ligase ligand, is essential for developing highly effective PROTACs.
Visualizing the PROTAC Mechanism of Action
The following diagrams illustrate the general signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for its evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Synthesis of an (S,R,S)-AHPC-PEG-Acid Linker
This protocol describes a general method for synthesizing an (S,R,S)-AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead containing a suitable amine functionality.[2]
Materials:
-
(S,R,S)-AHPC hydrochloride
-
PEG linker with a terminal amine and a Boc-protected carboxylic acid
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
Coupling of AHPC to the PEG linker:
-
Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.
-
Add HATU, HOBt, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the product by flash column chromatography.
-
-
Deprotection of the carboxylic acid:
-
Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.
-
Confirm the product identity and purity by NMR and LC-MS.
-
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western blot.[1]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC compound. Include a vehicle-only control.
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Lysate Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to the cells and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the intensity of the bands using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
References
Confirming On-Target Activity of (S,R,S)-AHPC-propargyl Degraders: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the on-target activity of novel PROTAC (Proteolysis Targeting Chimera) degraders is a critical step in their development. This guide provides a comparative framework for evaluating PROTACs synthesized using the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-propargyl. We will compare the expected performance of such a degrader with an alternative employing a different E3 ligase, Cereblon (CRBN), focusing on the degradation of the well-characterized target protein, BRD4. This guide includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the underlying biological pathways and workflows.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. This polyubiquitination marks the target protein for degradation by the 26S proteasome. This compound is a commonly used building block that contains a VHL ligand and a propargyl group for "click" chemistry-based PROTAC synthesis.
Performance Comparison: VHL- vs. CRBN-Based BRD4 Degraders
The choice of E3 ligase can significantly impact a PROTAC's degradation potency (DC50), maximal degradation (Dmax), and degradation kinetics. Below is a comparative summary of the performance of two well-characterized BRD4 degraders: MZ1, which utilizes a VHL ligand similar to (S,R,S)-AHPC, and a pomalidomide-based degrader that recruits CRBN.
| Parameter | VHL-Based Degrader (e.g., MZ1) | CRBN-Based Degrader (e.g., dBET1) | Reference |
| Target Protein | BRD4 | BRD4 | [1] |
| DC50 | ~13 nM | ~2.6 nM | [1] |
| Dmax | >90% | >95% | [1] |
| Degradation Onset | Rapid, significant degradation within hours | Rapid, significant degradation within hours | [1] |
| Selectivity | Preferential degradation of BRD4 over BRD2/3 | Pan-BET family degradation | [2][3] |
Note: The data presented are representative and can vary depending on the specific cell line, experimental conditions, and the exact chemical structure of the PROTAC.
Experimental Protocols for On-Target Validation
A series of experiments are essential to confirm that a novel PROTAC, synthesized using this compound, is functioning through the intended on-target mechanism.
Quantifying Target Protein Degradation (Western Blot)
This is the most common method to determine the extent of target protein degradation and to calculate the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Also, probe with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify the band intensities and normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Confirming Ternary Complex Formation (Co-Immunoprecipitation)
This assay demonstrates the physical interaction between the target protein, the PROTAC, and the E3 ligase.[4]
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective. It is advisable to pre-treat with a proteasome inhibitor (e.g., MG132) for 1-2 hours to allow the ternary complex to accumulate.[4]
-
Cell Lysis: Lyse the cells in a non-denaturing immunoprecipitation buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (VHL in this case) or the target protein, coupled to protein A/G magnetic beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins and analyze the eluates by Western blotting for the presence of the target protein and the E3 ligase.
Verifying Proteasome-Dependent Degradation
This experiment confirms that the observed protein degradation is mediated by the proteasome.[5]
Protocol:
-
Cell Treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
PROTAC Addition: Add the PROTAC at a concentration that typically induces significant degradation.
-
Analysis: After the standard treatment duration, lyse the cells and perform a Western blot for the target protein. A rescue of the target protein level in the presence of the proteasome inhibitor confirms proteasome-dependent degradation.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.[6]
Protocol:
-
Reaction Setup: In a reaction buffer, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the VHL E3 ligase complex, ubiquitin, ATP, the recombinant target protein, and the PROTAC.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an anti-ubiquitin antibody or an antibody against the target protein (which will show higher molecular weight smears).
Visualizing the Process
PROTAC Signaling Pathway
Caption: PROTAC-induced ubiquitination and degradation of a target protein.
Experimental Workflow for On-Target Validation
References
Evaluating the Selectivity Profile of VH032-Propargyl-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system. A common strategy in PROTAC design involves the use of a VH032 ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a "warhead" that binds the protein of interest. The incorporation of a propargyl group into the linker provides a versatile handle for facilely attaching various warheads using "click chemistry." This guide provides a comparative analysis of the selectivity profile of VH032-propargyl-based PROTACs, supported by experimental data and detailed methodologies.
Mechanism of Action: The PROTAC-Induced Ternary Complex
VH032-propargyl-based PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The selectivity of a PROTAC is not solely determined by the binding affinity of its warhead for the target protein but is significantly influenced by the stability and cooperativity of the ternary complex. Favorable protein-protein interactions between the target and the E3 ligase can lead to enhanced degradation of the intended target and, in some cases, improved selectivity over off-targets.[1][2][3]
Caption: Mechanism of action for a VH032-propargyl-based PROTAC.
Selectivity Profile: A Comparative Analysis
The selectivity of VH032-propargyl-based PROTACs has been evaluated against various target classes, including bromodomain and extra-terminal domain (BET) proteins, kinases, and others. The following tables summarize the performance of representative PROTACs.
BET Protein Degraders
A well-studied example is the PROTAC MZ1, which links the pan-BET inhibitor JQ1 to a VH032 ligand.[1] Despite JQ1's broad activity against BET family members, MZ1 exhibits remarkable selectivity for BRD4 degradation.[3][4]
| PROTAC | Target | DC50 | Off-Targets | Selectivity Notes | Reference |
| MZ1 (JQ1-linker-VH032) | BRD4 | ~5 nM | BRD2, BRD3 | Significantly more potent at degrading BRD4 compared to BRD2 and BRD3. This selectivity is attributed to favorable protein-protein interactions in the BRD4-MZ1-VHL ternary complex. | [3][4] |
Kinase Degraders
VH032-based PROTACs have also been developed to target specific kinases, demonstrating the potential for achieving high selectivity even within highly homologous protein families.
p38α Kinase:
PROTACs have been designed to selectively degrade p38α over other p38 isoforms (β, γ, δ). This selectivity is not solely based on the warhead's affinity but on the productive formation of the ternary complex.[2][3]
| PROTAC | Target | DC50 | Off-Targets | Selectivity Notes | Reference |
| Compound 1 (Foretinib-linker-VH032) | p38α | 210 nM | p38β, p38γ, p38δ | Efficiently degrades p38α while having a weak binding affinity (Kd = 11 µM). This highlights the importance of ternary complex stability in determining degradation potency and selectivity. | [2] |
PI3K/mTOR Dual Degraders:
Efforts to degrade the historically challenging PI3K/mTOR signaling pathway components have also utilized VH032-based PROTACs. While some studies have reported moderate degradation of PI3Kα with VHL-recruiting PROTACs, achieving high potency and selectivity remains an active area of research.[5][6] More success in achieving isoform selectivity for PI3Kα has been reported with CRBN-based PROTACs, suggesting that the choice of E3 ligase is a critical determinant of selectivity.[6]
| PROTAC | Target | Degradation | Off-Targets | Selectivity Notes | Reference |
| VHL-based PI3K PROTACs | PI3Kα | Moderate degradation at high concentrations | Other PI3K isoforms | Limited data available on isoform selectivity for VHL-based PI3K degraders. | [5][6] |
Experimental Protocols
The evaluation of a PROTAC's selectivity profile relies on a suite of well-defined experimental protocols.
Western Blotting for Target Degradation
This is the most common method to quantify the degradation of a target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[7][8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.[7]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-polyacrylamide gel electrophoresis.[7][8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][8]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[7][8]
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can then be calculated.[7]
Caption: A streamlined workflow for Western blot analysis of PROTAC-induced degradation.
Proteomics for Global Selectivity Profiling
To assess the global selectivity of a PROTAC, unbiased proteomics approaches are employed.
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a specific concentration and for a defined time. Lyse the cells and digest the proteins into peptides.[9][10]
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from different treatment conditions with tandem mass tags (TMT). This allows for multiplexed analysis.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled samples and analyze them by LC-MS/MS. The mass spectrometer will identify and quantify the relative abundance of thousands of proteins across the different conditions.[11]
-
Data Analysis: Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. This reveals both the intended target and any potential off-targets.[11]
Caption: Workflow for global selectivity profiling of PROTACs using proteomics.
Conclusion
VH032-propargyl-based PROTACs represent a versatile and powerful platform for targeted protein degradation. The selectivity of these molecules is a complex interplay between the warhead's binding affinity and the formation of a stable and cooperative ternary complex. As demonstrated with degraders targeting BET proteins and kinases, it is possible to achieve high selectivity, even among closely related protein family members. Rigorous evaluation using techniques such as Western blotting and global proteomics is essential to fully characterize the selectivity profile of any new PROTAC and to guide the development of safer and more effective therapeutics.
References
- 1. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and activity study of a novel PI3K degradation by hijacking VHL E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high affinity pan-PI3K binding module supports selective targeted protein degradation of PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 10. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
- 11. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
Safety Operating Guide
Proper Disposal of (S,R,S)-AHPC-propargyl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. This document provides essential guidance on the proper disposal procedures for (S,R,S)-AHPC-propargyl, a VHL ligand used in the synthesis of PROTACs.
Key Chemical Properties
A summary of the available data for this compound is presented below. This information is crucial for proper chemical inventory management and for providing to waste disposal contractors.
| Property | Value |
| Molecular Formula | C27H34N4O5S |
| Molecular Weight | 526.65 g/mol |
| CAS Number | 2098799-78-9 |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in DMSO, corn oil, and saline solutions containing PEG300 and Tween-80.[1][3] |
| Storage | Recommended storage at -20°C for short-term and -80°C for long-term (up to 6 months).[5][6] |
Experimental Protocols: Safe Handling and Disposal Procedures
The following protocols outline the recommended step-by-step procedures for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
-
Ventilation : Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[7]
-
Eye Protection : Wear chemical safety goggles or a face shield.[7]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[7]
-
Body Protection : Wear a lab coat or other protective clothing to prevent skin contact.[7]
Spill Management
-
Containment : In case of a spill, prevent further leakage or spillage if it is safe to do so.[7]
-
Absorption : Absorb spills with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[7]
-
Collection : Collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and then wash with soap and water.[7]
Disposal Protocol
-
Waste Identification : Identify the waste as a non-halogenated organic solid or as a solution in a specific solvent.
-
Containerization :
-
Solid Waste : Place un-used or contaminated solid this compound into a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste : Collect solutions of this compound in a labeled, sealed, and appropriate waste container. Do not mix with incompatible wastes.
-
-
Labeling : Label the waste container with the full chemical name "this compound" and any solvents present. Indicate the approximate quantity and date of accumulation.
-
Storage : Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[7]
-
Disposal : Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company. Always follow all local, state, and federal regulations for chemical waste disposal.[7]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Operational Guidance for (S,R,S)-AHPC-propargyl
(S,R,S)-AHPC-propargyl is a VHL E3 ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs) and is intended for research use only.[1][2] Due to its nature as a potent chemical entity, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain experimental integrity.
This document provides essential safety and logistical information for the handling and disposal of this compound. Researchers, scientists, and drug development professionals should review this guidance before commencing any work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for the closely related compound, (S,R,S)-AHPC monohydrochloride, indicates the following hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Given the structural similarities and the potent nature of PROTAC components, a cautious approach is warranted.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles/Face Shield | Chemical splash goggles are required. A face shield should be worn if there is a risk of splashing.[3][4] |
| Skin Protection | Gloves | Chemically resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if contaminated.[3] |
| Lab Coat | A fully buttoned lab coat must be worn to protect from skin contact.[3] | |
| Full Body Protection | For large quantities or when there is a significant risk of exposure, consider additional protective clothing.[4] | |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[3] |
Operational Plan: Handling and Storage
Due to the potent nature of this compound, engineering controls should be the primary means of exposure control.
Engineering Controls:
-
Fume Hood/Containment: All handling of this compound, including weighing, reconstituting, and aliquoting, should be performed in a certified chemical fume hood or a more stringent containment system like a glove box or isolator.[5][6]
-
Ventilation: Ensure adequate ventilation in the laboratory to minimize the concentration of any airborne contaminants.[3]
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If handling the solid form, carefully weigh the required amount in the fume hood. Avoid creating dust.
-
Dissolving: To prepare a solution, add the solvent to the vial containing the solid compound. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Aliquoting: Aliquot the solution into appropriately labeled vials for storage.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated disposable materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
It is often recommended to store stock solutions at -20°C or -80°C for long-term stability.[8]
-
Store in a locked cabinet or other secure location to prevent unauthorized access.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, bench paper, pipette tips, and empty vials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate. Do not pour down the drain.[9]
Disposal Procedure:
-
Collect all hazardous waste in appropriately labeled containers.
-
Follow your institution's guidelines for hazardous waste disposal. This typically involves arranging for pickup by a licensed hazardous waste disposal company.
-
Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.[10][11]
Experimental Workflow and Safety
The following diagram illustrates the key steps and safety considerations when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. download.basf.com [download.basf.com]
- 5. pharm-int.com [pharm-int.com]
- 6. witpress.com [witpress.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. uwlax.edu [uwlax.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
